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  • Product: 4-chloro-1H-pyrrole-2-carbohydrazide
  • CAS: 869634-03-7

Core Science & Biosynthesis

Exploratory

Crystallographic Profiling and X-ray Diffraction Analysis of 4-Chloro-1H-pyrrole-2-carbohydrazide

Target Audience: Researchers, structural biologists, and drug development professionals. Executive Summary The pyrrole-2-carbohydrazide scaffold is a privileged structure in medicinal chemistry, frequently utilized as a...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, structural biologists, and drug development professionals.

Executive Summary

The pyrrole-2-carbohydrazide scaffold is a privileged structure in medicinal chemistry, frequently utilized as a core building block for synthesizing kinase inhibitors, antimicrobial agents, and pro-apoptotic compounds. Specifically, 4-chloro-1H-pyrrole-2-carbohydrazide (CAS No. 869634-03-7; Molecular Weight: 159.57 g/mol ) represents a highly functionalized screening compound[1]. The strategic placement of the 4-chloro substituent not only modulates the lipophilicity of the molecule but also fundamentally alters its solid-state packing through inductive electron withdrawal and potential halogen bonding.

Understanding the exact three-dimensional conformation of this molecule via Single-Crystal X-ray Diffraction (SC-XRD) is not merely an academic exercise; it is a prerequisite for rational drug design. The solid-state conformation dictates the molecule's tautomeric preferences, hydrogen-bond donor/acceptor vectors, and ultimately, its binding affinity within biological target pockets.

Structural Rationale & Causality: The "Why" Behind the Structure

To accurately model how 4-chloro-1H-pyrrole-2-carbohydrazide interacts with biological targets, we must first understand its self-assembly in the crystalline state.

The Hydrogen Bonding Network

The unsubstituted parent compound, 1H-pyrrole-2-carbohydrazide, crystallizes in an orthorhombic system where the molecules are linked via extensive intermolecular N—H⋯N and N—H⋯O hydrogen bonds, forming a robust supramolecular grid[2]. In the 4-chloro derivative, the electron-withdrawing chlorine atom increases the acidity of the pyrrole N−H proton. This causal relationship strengthens the pyrrole N−H as a hydrogen bond donor, forcing the crystal packing to prioritize N—H⋯O=C (carbonyl) interactions over weaker van der Waals forces.

Dihedral Angle and Planarity

A critical parameter in pyrrole-carbohydrazides is the dihedral angle between the pyrrole ring and the carbohydrazide plane. While the conjugated π -system favors a strictly planar conformation, steric clashes and crystal packing forces often induce a slight twist. In closely related substituted pyrrole-2-carbohydrazides, this dihedral angle typically ranges from 7° to 8.5°[3]. The 4-chloro substitution introduces moderate steric bulk, which may slightly perturb this planarity to optimize intermolecular halogen interactions.

Halogen Bonding ( Cl⋯Cl and Cl⋯O )

Unlike the parent compound[4], the presence of the 4-chloro group introduces the possibility of halogen bonding—a highly directional non-covalent interaction. The anisotropic distribution of electron density around the chlorine atom creates a region of positive electrostatic potential (the σ -hole). In the crystal lattice, this σ -hole is expected to align with electron-rich regions, such as the carbonyl oxygen or the π -cloud of an adjacent pyrrole ring, dictating a herringbone or sheet-like molecular arrangement[3].

Interaction_Network Core 4-Chloro-1H-pyrrole- 2-carbohydrazide PyrroleNH Pyrrole N-H (Strong Donor) Core->PyrroleNH CarbonylO Carbonyl O (Primary Acceptor) Core->CarbonylO HydrazideNH Hydrazide NH/NH2 (Flexible Donors) Core->HydrazideNH Chloro 4-Chloro Group (Halogen Bond/Sterics) Core->Chloro PyrroleNH->CarbonylO Intermolecular N-H...O Bond HydrazideNH->PyrroleNH N-H...N Bond (Supramolecular Grid) HydrazideNH->CarbonylO Intermolecular N-H...O Bond Chloro->Chloro Halogen Bonding (Cl...Cl / Cl...O)

Figure 1: Supramolecular interaction network driving the crystal packing of the title compound.

Experimental Protocols for SC-XRD

To achieve a self-validating crystallographic model, the experimental workflow must be rigorously controlled. The following step-by-step methodology ensures high-resolution data acquisition and minimizes structural artifacts.

Step 1: Crystal Growth via Controlled Supersaturation
  • Rationale: Pyrrole-2-carbohydrazides are highly polar and prone to forming twinned crystals if precipitated too rapidly. A slow, diffusion-based method is required.

  • Protocol:

    • Dissolve 20 mg of 4-chloro-1H-pyrrole-2-carbohydrazide in 1 mL of a polar aprotic solvent (e.g., ethyl acetate) to disrupt pre-existing intermolecular hydrogen bonds.

    • Filter the solution through a 0.22 µm PTFE syringe filter into a clean glass vial to remove nucleation-inducing dust particles.

    • Layer the solution carefully with 2 mL of an anti-solvent (e.g., n-hexane or diethyl ether).

    • Cap loosely and allow undisturbed vapor diffusion at 298 K for 5–7 days until diffraction-quality single crystals (typically colorless prisms or blocks) form.

Step 2: Crystal Mounting and Cryocooling
  • Rationale: Data collection at cryogenic temperatures (100 K) is mandatory. It significantly reduces the thermal vibrations (atomic displacement parameters) of the atoms, which is critical for accurately locating the highly mobile hydrogen atoms of the hydrazide ( NH2​ ) group.

  • Protocol: Select a crystal with dimensions roughly 0.30×0.20×0.15 mm. Coat the crystal in a perfluoropolyether cryo-oil (to prevent icing and protect from atmospheric moisture) and mount it on a MiTeGen loop. Immediately transfer the loop to the diffractometer's cold nitrogen stream (100 K).

Step 3: X-ray Data Collection and Integration
  • Rationale: Molybdenum ( MoKα , λ=0.71073 Å) radiation is preferred to minimize absorption effects, though Copper ( CuKα ) can be used to boost the anomalous dispersion signal of the chlorine atom if absolute structure determination is required.

  • Protocol:

    • Collect data using a CCD or CMOS-based diffractometer.

    • Perform multi-scan absorption correction (e.g., using SADABS) to account for the absorption of the chlorine atom.

    • Ensure data completeness is >99% up to a angle of at least 50°.

Step 4: Structure Solution and Refinement
  • Rationale: A self-validating refinement requires that all hydrogen atoms participating in hydrogen bonds be located objectively from the electron density map, rather than merely placed in calculated positions.

  • Protocol:

    • Solve the structure using Direct Methods or Dual-Space algorithms (e.g., SHELXT).

    • Refine the structure using full-matrix least-squares on F2 (SHELXL).

    • Critical Step: Locate the pyrrole N−H and hydrazide N−H protons in the difference Fourier map. Refine their coordinates freely, applying a mild DANG or DFIX restraint only if the N−H bond lengths deviate significantly from the chemically sensible value of ~0.86–0.90 Å.

XRD_Workflow N1 1. Solvent Screening & Crystal Growth (Vapor Diffusion) N2 2. Crystal Selection & Cryo-Mounting (100 K) N1->N2 N3 3. X-ray Data Collection (Mo Kα / Cu Kα) N2->N3 N4 4. Data Reduction & Absorption Correction N3->N4 N5 5. Structure Solution (Dual Space Algorithms) N4->N5 N6 6. Anisotropic Refinement & H-Atom Treatment N5->N6

Figure 2: Step-by-step logical workflow for the SC-XRD analysis of pyrrole derivatives.

Quantitative Data Summaries

The following tables synthesize the anticipated crystallographic parameters and hydrogen-bond geometries for 4-chloro-1H-pyrrole-2-carbohydrazide, extrapolated from high-resolution data of the parent 1H-pyrrole-2-carbohydrazide[2] and its halogenated analogs[3].

Table 1: Anticipated Crystallographic Parameters

ParameterExpected Value / RangeJustification / Source
Chemical Formula C5​H6​ClN3​O Standard molecular formula[1].
Molecular Weight 159.57 g/mol Calculated exact mass[1].
Crystal System Orthorhombic or MonoclinicTypical for small, rigid, planar heterocycles[2].
Space Group P21​/c or P21​21​21​ Driven by the requirement to satisfy extensive N−H⋯O networks without inversion symmetry conflicts[3].
Temperature 100(2) KStandard cryogenic collection temperature.
Dihedral Angle (Pyrrole/Hydrazide) 5.0° – 9.0°Slight deviation from planarity to accommodate the 4-chloro steric bulk[3].
Z (Molecules per unit cell) 4 or 8Dependent on the formation of supramolecular dimers or grids[2].

Table 2: Key Intermolecular Interactions (Hydrogen & Halogen Bonding)

Interaction TypeDonor-Acceptor ( D⋯A )Distance (Å)Angle ( D−H⋯A )Structural Consequence
Hydrogen Bond Pyrrole N−H⋯O=C 2.85 – 2.95> 160°Primary driving force for 1D chain formation.
Hydrogen Bond Hydrazide N−H⋯O=C 2.90 – 3.10> 150°Cross-linking of 1D chains into 2D sheets[2].
Hydrogen Bond Hydrazide N−H⋯N (Pyrrole)3.00 – 3.20> 145°Formation of the supramolecular grid[2].
Halogen Bond C−Cl⋯O=C or Cl⋯Cl 3.20 – 3.40~ 170°Directs the stacking of 2D sheets into the 3D lattice.

Conclusion

The crystallographic profiling of 4-chloro-1H-pyrrole-2-carbohydrazide provides an indispensable blueprint for structure-based drug design. By rigorously controlling the crystallization environment and employing low-temperature X-ray diffraction, researchers can objectively map the intricate web of hydrogen and halogen bonds dictated by the 4-chloro substitution. This self-validating structural data serves as the ground truth for subsequent computational docking, pharmacophore modeling, and lead optimization campaigns.

References

  • EvitaChem. Screening Compounds P115929 - EvitaChem (4-chloro-1H-pyrrole-2-carbohydrazide, CAS 869634-03-7). Retrieved March 24, 2026. 1

  • Wang, J., He, R., et al. (2014). N′-(2-Chlorobenzylidene)-1-methyl-4-nitro-1H-pyrrole-2-carbohydrazide. Acta Crystallographica Section E: Structure Reports Online. 3

  • PubChem. 1H-pyrrole-2-carbohydrazide | C5H7N3O | CID 281610. National Center for Biotechnology Information. Retrieved March 24, 2026. 4

  • Wang, L., & Liu, X. (2011). 1H-Pyrrole-2-carbohydrazide. Acta Crystallographica Section E: Structure Reports Online, E67, o493. 2

Sources

Foundational

An In-depth Technical Guide to the Thermodynamic Stability of 4-chloro-1H-pyrrole-2-carbohydrazide at Room Temperature

For the attention of: Researchers, Scientists, and Drug Development Professionals Abstract This guide provides a comprehensive technical analysis of the thermodynamic stability of 4-chloro-1H-pyrrole-2-carbohydrazide at...

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Author: BenchChem Technical Support Team. Date: April 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical analysis of the thermodynamic stability of 4-chloro-1H-pyrrole-2-carbohydrazide at ambient, or room temperature, conditions. The document is structured to deliver not just procedural steps but also the underlying scientific rationale for experimental designs and data interpretation. By integrating established principles of physical chemistry with practical methodologies, this whitepaper serves as an essential resource for professionals engaged in the handling, formulation, and development of this and structurally related compounds.

Introduction: The Significance of Stability in Drug Development

The thermodynamic stability of a pharmaceutical compound is a critical determinant of its shelf-life, bioavailability, and ultimately, its therapeutic efficacy. For a molecule like 4-chloro-1H-pyrrole-2-carbohydrazide, a heterocyclic compound with potential applications in medicinal chemistry, understanding its stability profile is paramount.[1][2] This guide will explore the intrinsic factors governing its stability and delineate the extrinsic variables that can influence its degradation.

The core structure, a substituted pyrrole, is known for its susceptibility to oxidation and polymerization due to the electron-rich nature of the pyrrole ring.[3] Furthermore, the presence of a carbohydrazide functional group introduces the possibility of hydrolysis.[3][4] This document will address these potential degradation pathways and provide a framework for their systematic investigation.

Fundamental Principles of Thermodynamic Stability

Thermodynamic stability refers to the state of a system at its lowest energy level under a given set of conditions. A compound is considered thermodynamically stable if it exists in a low-energy state with a significant energy barrier to conversion to a lower-energy state. For 4-chloro-1H-pyrrole-2-carbohydrazide, this translates to its resistance to spontaneous chemical change at room temperature.

Key thermodynamic parameters that govern stability include:

  • Gibbs Free Energy (G): A measure of the chemical potential of a system. A negative change in Gibbs Free Energy (ΔG) indicates a spontaneous process. The inherent stability of a compound is related to its Gibbs free energy of formation.

  • Enthalpy (H): The heat content of a system. The heat of combustion is an experimental measure that can be used to compare the relative thermodynamic stabilities of isomers.[5] Less stable isomers will release more heat upon combustion.[5]

  • Entropy (S): A measure of the disorder or randomness of a system. Degradation reactions that lead to an increase in the number of molecules are generally entropically favored.

Predicted Degradation Pathways of 4-chloro-1H-pyrrole-2-carbohydrazide

Based on the chemical functionalities present in 4-chloro-1H-pyrrole-2-carbohydrazide, several degradation pathways can be anticipated at room temperature, especially when exposed to environmental factors.

Oxidation

The electron-rich pyrrole ring is susceptible to oxidation, which can be initiated by atmospheric oxygen, light, or trace metal impurities.[3] This can lead to the formation of colored and often insoluble polymeric materials.[3] The presence of the chlorine atom, an electron-withdrawing group, may offer some degree of stabilization against oxidation compared to the unsubstituted pyrrole ring.

Hydrolysis

The carbohydrazide moiety is susceptible to hydrolysis, particularly under acidic or basic conditions, to yield 4-chloro-1H-pyrrole-2-carboxylic acid and hydrazine.[3][4] While this process may be slow at neutral pH and room temperature, it can be a significant degradation pathway over extended periods.

Photodegradation

Exposure to light, particularly in the UV spectrum, can provide the activation energy for various degradation reactions. This can include oxidation, polymerization, and even cleavage of the N-N bond in the hydrazide group.

Below is a diagram illustrating the potential degradation pathways.

G 4-chloro-1H-pyrrole-2-carbohydrazide 4-chloro-1H-pyrrole-2-carbohydrazide Oxidation Oxidation 4-chloro-1H-pyrrole-2-carbohydrazide->Oxidation O2, light, metal ions Hydrolysis Hydrolysis 4-chloro-1H-pyrrole-2-carbohydrazide->Hydrolysis H2O, acid/base Photodegradation Photodegradation 4-chloro-1H-pyrrole-2-carbohydrazide->Photodegradation UV light Polymerization Polymerization Oxidation->Polymerization Ring Opening Ring Opening Oxidation->Ring Opening 4-chloro-1H-pyrrole-2-carboxylic acid + Hydrazine 4-chloro-1H-pyrrole-2-carboxylic acid + Hydrazine Hydrolysis->4-chloro-1H-pyrrole-2-carboxylic acid + Hydrazine Radical Species Radical Species Photodegradation->Radical Species Radical Species->Polymerization

Caption: Potential degradation pathways for 4-chloro-1H-pyrrole-2-carbohydrazide.

Experimental Assessment of Thermodynamic Stability

A robust evaluation of the thermodynamic stability of 4-chloro-1H-pyrrole-2-carbohydrazide involves a combination of long-term stability studies under controlled conditions and forced degradation studies to identify potential degradation products and pathways.

Long-Term Stability Testing

The objective of long-term stability testing is to evaluate the intrinsic stability of the compound under recommended storage conditions.

Protocol:

  • Sample Preparation: Store the solid 4-chloro-1H-pyrrole-2-carbohydrazide in tightly sealed, amber glass vials under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to oxygen and light.[3]

  • Storage Conditions: Place the vials in a controlled environment at room temperature (typically 25 °C / 60% RH).

  • Time Points: Withdraw samples for analysis at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months).

  • Analysis: Analyze each sample using a validated stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

Forced Degradation (Stress) Studies

Forced degradation studies are designed to accelerate the degradation of the compound to identify likely degradation products and establish the intrinsic stability of the molecule.[6]

Stress ConditionRationale
Acid Hydrolysis (e.g., 0.1 M HCl) To assess susceptibility to degradation in acidic environments.[6]
Base Hydrolysis (e.g., 0.1 M NaOH) To evaluate stability in alkaline conditions.[6]
Oxidation (e.g., 3% H₂O₂) To determine the potential for oxidative degradation.[6]
Thermal Stress (e.g., 60 °C) To assess the impact of elevated temperatures.
Photostability (e.g., ICH Q1B guidelines) To evaluate the effect of light exposure.[6]

Experimental Workflow for Forced Degradation:

G cluster_0 Stress Conditions cluster_1 Analysis Acid Acid HPLC-UV/MS HPLC-UV/MS Acid->HPLC-UV/MS Analyze Base Base Base->HPLC-UV/MS Analyze Oxidative Oxidative Oxidative->HPLC-UV/MS Analyze Thermal Thermal Thermal->HPLC-UV/MS Analyze Photolytic Photolytic Photolytic->HPLC-UV/MS Analyze Degradant Isolation Degradant Isolation HPLC-UV/MS->Degradant Isolation NMR NMR FT-IR FT-IR Compound Solution Compound Solution Compound Solution->Acid Expose Compound Solution->Base Expose Compound Solution->Oxidative Expose Compound Solution->Thermal Expose Compound Solution->Photolytic Expose Degradant Isolation->NMR Characterize Degradant Isolation->FT-IR Characterize

Caption: Workflow for a forced degradation study.

Analytical Methodologies

A validated, stability-indicating analytical method is crucial for accurately assessing the stability of 4-chloro-1H-pyrrole-2-carbohydrazide.

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection is the primary tool for separating the parent compound from its degradation products and quantifying their respective concentrations. Mass spectrometric (MS) detection can be coupled with HPLC to aid in the identification of unknown degradants.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure of the parent compound and to elucidate the structures of isolated degradation products.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR can be used to monitor changes in functional groups, providing evidence for degradation pathways such as hydrolysis or oxidation.

Recommended Storage and Handling

Based on the potential degradation pathways, the following storage and handling procedures are recommended to ensure the long-term stability of 4-chloro-1H-pyrrole-2-carbohydrazide at room temperature:

  • Storage: Store the solid compound in a tightly sealed container, protected from light (e.g., in an amber vial), under an inert atmosphere (argon or nitrogen), and at a controlled room temperature.[3] For long-term storage, refrigeration (-20°C or below) is advisable.[3]

  • Handling: When handling the compound, minimize its exposure to air and light.[3] Use inert spatulas and glassware. For solutions, use deoxygenated solvents and prepare them fresh before use.[6]

Conclusion

The thermodynamic stability of 4-chloro-1H-pyrrole-2-carbohydrazide at room temperature is governed by its inherent chemical structure and its susceptibility to environmental factors. The primary degradation pathways to consider are oxidation of the pyrrole ring and hydrolysis of the carbohydrazide moiety. Through a systematic approach involving long-term stability studies and forced degradation experiments, a comprehensive stability profile can be established. Adherence to proper storage and handling procedures is critical to preserving the integrity of this compound for research and development purposes.

References

  • Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety. MDPI. Available at: [Link]

  • Carbohydrazide. Ataman Kimya. Available at: [Link]

  • Synthesis, Thermal Stability and Antifungal Evaluation of Two New Pyrrole Esters. ResearchGate. Available at: [Link]

  • Synthesis, Thermal Stability and Antifungal Evaluation of Two New Pyrrole Esters. PubMed. Available at: [Link]

  • CARBOHYDRAZIDE – Oxygen Scavenger for High Pressure Boilers. acuro organics limited. Available at: [Link]

  • Decomposition products of oxygen scavengers and their effect on corrosion of steam generator materials. ScienceDirect. Available at: [Link]

  • [Spoiler] AAMC FL3 C/P #9 : r/MCAT2. Reddit. Available at: [Link]

  • (PDF) Carbohydrazide vs Hydrazine: A Comparative Study. ResearchGate. Available at: [Link]

  • Emerging experimental methods to study the thermodynamics of biomolecular condensate formation | The Journal of Chemical Physics | AIP Publishing. AIP Publishing. Available at: [Link]

  • Experimental approaches to evaluate the thermodynamics of protein-drug interactions. PubMed. Available at: [Link]

  • Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives. Der Pharma Chemica. Available at: [Link]

  • Synthesis and biological evaluation of some novel pyrrole derivatives. CABI Digital Library. Available at: [Link]

  • (PDF) Synthesis and characterization of pyrazine-2-carbohydrazide derivatives as antimicrobial agents. ResearchGate. Available at: [Link]

  • Measuring Thermodynamic Stability. Chemistry Stack Exchange. Available at: [Link]

  • 1H-Pyrrole-2-carbohydrazide. PMC. Available at: [Link]

  • 4-Chloro-1H-pyrrolo[2,3-d]pyrimidine. PMC. Available at: [Link]

  • Synthesis, Biological, Spectroscopic and Computational Investigations of Novel N-Acylhydrazone Derivatives of Pyrrolo[3,4-d]pyridazinone as Dual COX/LOX Inhibitors. MDPI. Available at: [Link]

  • 1H-pyrrole-2-carbohydrazide. PubChem. Available at: [Link]

  • 4-chloro-2-(1H-pyrrole-2-carbonyl)aniline — Chemical Substance Information. NextSDS. Available at: [Link]

  • Combined mass spectrometry and computational analysis of cyanine dyes and their structural analogues. RSC Publishing. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

step-by-step synthesis protocol for 4-chloro-1H-pyrrole-2-carbohydrazide

An Application Note for the Synthesis of 4-chloro-1H-pyrrole-2-carbohydrazide Authored by: Gemini, Senior Application Scientist Abstract This document provides a comprehensive, step-by-step protocol for the synthesis of...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for the Synthesis of 4-chloro-1H-pyrrole-2-carbohydrazide

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of 4-chloro-1H-pyrrole-2-carbohydrazide, a heterocyclic compound of interest for drug discovery and medicinal chemistry. Pyrrole carbohydrazide derivatives are recognized as important scaffolds in the development of novel therapeutic agents, exhibiting a range of biological activities.[1][2][3] This protocol outlines a robust two-step synthetic route, beginning with the regioselective chlorination of a commercially available pyrrole ester, followed by hydrazinolysis to yield the target carbohydrazide. The causality behind experimental choices, safety protocols for hazardous reagents, and methods for characterization are detailed to ensure reproducibility and safety for researchers in drug development and organic synthesis.

Introduction and Scientific Context

Pyrrole-based compounds are a significant class of heterocycles with diverse pharmacological properties, including antimicrobial, anti-inflammatory, and cytotoxic activities.[2][3] The carbohydrazide functional group (-CONHNH₂) is a key pharmacophore that can act as a versatile intermediate for synthesizing more complex molecules, such as Schiff bases, pyrazoles, and other heterocyclic systems.[4][5] The combination of the 4-chloropyrrole core with a carbohydrazide at the 2-position creates a molecule with significant potential for further derivatization and biological screening.

The synthetic strategy detailed herein is designed for efficiency and control. It proceeds via two primary stages:

  • Synthesis of Ethyl 4-chloro-1H-pyrrole-2-carboxylate: This intermediate is prepared through the electrophilic chlorination of ethyl 1H-pyrrole-2-carboxylate. The ester group at the C2 position acts as a deactivating group but directs incoming electrophiles primarily to the C4 position, allowing for regioselective chlorination. N-Chlorosuccinimide (NCS) is selected as the chlorinating agent due to its milder reactivity compared to chlorine gas, offering better control and selectivity.

  • Synthesis of 4-chloro-1H-pyrrole-2-carbohydrazide: The target compound is synthesized via the nucleophilic acyl substitution of the ethyl ester intermediate with hydrazine monohydrate. This is a widely used and efficient method for converting esters to their corresponding hydrazides.[6]

This protocol provides experienced researchers with the necessary detail to perform the synthesis, purification, and characterization of the title compound.

Overall Synthetic Scheme

G Start Ethyl 1H-pyrrole-2-carboxylate Intermediate Ethyl 4-chloro-1H-pyrrole-2-carboxylate Start->Intermediate Step 1: Chlorination N-Chlorosuccinimide (NCS) Acetonitrile, RT Final 4-chloro-1H-pyrrole-2-carbohydrazide Intermediate->Final Step 2: Hydrazinolysis Hydrazine Monohydrate (NH₂NH₂·H₂O) Ethanol, Reflux

Caption: Two-step synthesis of the target compound.

Materials and Reagents

Proper preparation and handling of all materials are critical for the success and safety of this protocol. All reagents should be of analytical grade or higher.

Reagent NameFormulaMW ( g/mol )SupplierCAS No.Key Hazards
Ethyl 1H-pyrrole-2-carboxylateC₇H₉NO₂139.15Major Suppliers2259-05-4Skin/Eye Irritant
N-Chlorosuccinimide (NCS)C₄H₄ClNO₂133.53Major Suppliers128-09-6Corrosive, Oxidizer
Acetonitrile (ACN), AnhydrousCH₃CN41.05Major Suppliers75-05-8Flammable, Toxic
Hydrazine Monohydrate (~64% N₂H₄)H₆N₂O50.06Major Suppliers7803-57-8Highly Toxic, Carcinogen, Corrosive [7][8][9][10]
Ethanol (EtOH), AbsoluteC₂H₅OH46.07Major Suppliers64-17-5Flammable
Ethyl Acetate (EtOAc)C₄H₈O₂88.11Major Suppliers141-78-6Flammable, Irritant
HexanesC₆H₁₄86.18Major Suppliers110-54-3Flammable, Irritant
Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01Major Suppliers144-55-8None
Sodium Sulfate (Na₂SO₄), AnhydrousNa₂SO₄142.04Major Suppliers7757-82-6None

Experimental Protocol: Step-by-Step Synthesis

PART 1: Synthesis of Ethyl 4-chloro-1H-pyrrole-2-carboxylate (Intermediate)

Rationale: This step achieves regioselective chlorination of the pyrrole ring. Acetonitrile is used as a polar aprotic solvent to facilitate the reaction. The reaction is performed at room temperature to prevent over-chlorination or side reactions. An aqueous workup with sodium bicarbonate is necessary to neutralize any acidic byproducts and remove the succinimide byproduct.

Protocol:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add ethyl 1H-pyrrole-2-carboxylate (5.0 g, 35.9 mmol).

  • Dissolve the starting material in 100 mL of anhydrous acetonitrile.

  • In a single portion, add N-Chlorosuccinimide (NCS) (4.8 g, 35.9 mmol, 1.0 eq) to the stirred solution.

  • Protect the reaction from light by wrapping the flask in aluminum foil.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexanes). The starting material will have a higher Rf than the product.

  • Once the reaction is complete, remove the acetonitrile under reduced pressure using a rotary evaporator.

  • Dissolve the resulting residue in 150 mL of ethyl acetate.

  • Transfer the solution to a separatory funnel and wash sequentially with 100 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution and 100 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield a crude solid.

  • Purify the crude product by column chromatography on silica gel, eluting with a gradient of 10% to 30% ethyl acetate in hexanes, to afford ethyl 4-chloro-1H-pyrrole-2-carboxylate as a white to off-white solid.

  • Expected Yield: 75-85%.

PART 2: Synthesis of 4-chloro-1H-pyrrole-2-carbohydrazide (Final Product)

Rationale: This is a classic hydrazinolysis reaction. Ethanol is an excellent solvent as it dissolves the ester and is miscible with hydrazine monohydrate. The reaction is conducted under reflux to drive the conversion of the ester to the hydrazide.[6] The product is typically less soluble in ethanol upon cooling, allowing for isolation by simple filtration.

!!! EXTREME CAUTION !!! Hydrazine monohydrate is extremely toxic, a suspected carcinogen, and corrosive.[7][8][9][10][11] All operations involving this reagent MUST be performed in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, chemical splash goggles, and heavy-duty nitrile or neoprene gloves. Have a hydrazine spill kit available.

G start_node Start: Dissolve Ester reagent_node Add Hydrazine Monohydrate start_node->reagent_node In Ethanol reaction_node Reflux Reaction (4-6 hours) reagent_node->reaction_node Slowly cool_node Cool to RT, then 0-5 °C reaction_node->cool_node Monitor by TLC filter_node Filter Precipitate cool_node->filter_node Formation of Solid wash_node Wash with Cold Ethanol filter_node->wash_node dry_node Dry Under Vacuum wash_node->dry_node end_node End: Pure Product dry_node->end_node

Caption: Workflow for the hydrazinolysis step.

Protocol:

  • Set up a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Add the ethyl 4-chloro-1H-pyrrole-2-carboxylate (4.0 g, 21.3 mmol) obtained from Part 1 to the flask.

  • Add 100 mL of absolute ethanol and stir until the solid is fully dissolved.

  • IN A FUME HOOD , carefully add hydrazine monohydrate (3.2 mL, 64.0 mmol, 3.0 eq) dropwise to the stirred solution.

  • Heat the reaction mixture to reflux (approx. 80 °C) and maintain for 4-6 hours.

  • Monitor the reaction by TLC (Eluent: 50% Ethyl Acetate in Hexanes or 5% Methanol in Dichloromethane). The product spot will be more polar (lower Rf) than the starting ester.

  • After completion, allow the reaction mixture to cool to room temperature. A precipitate should form.

  • Further cool the flask in an ice bath for 30-60 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration, washing the filter cake with a small amount of cold ethanol (2 x 15 mL).

  • Dry the collected white solid under high vacuum to obtain pure 4-chloro-1H-pyrrole-2-carbohydrazide.

  • Expected Yield: 80-90%.

Characterization and Validation

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • ¹H NMR (DMSO-d₆): Expect signals corresponding to the pyrrole ring protons (two doublets), the N-H of the pyrrole, and the exchangeable protons of the -CONHNH₂ group.

  • ¹³C NMR (DMSO-d₆): Expect signals for the four carbons of the pyrrole ring and the carbonyl carbon.

  • Mass Spectrometry (MS-ESI): Calculate the expected mass for [M+H]⁺ and [M+Na]⁺ and compare with the observed mass spectrum.

  • Infrared Spectroscopy (IR): Look for characteristic peaks for N-H stretching (pyrrole and hydrazide), C=O stretching (amide I), and N-H bending (amide II).

  • Melting Point (m.p.): A sharp melting point indicates high purity.

References

  • Cole-Parmer. (2002). Material Safety Data Sheet - Hydrazine Monohydrate 99%.
  • Mote, G. D., et al. (2015). Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives. Der Pharma Chemica, 7(2), 153-159. Retrieved from [Link]

  • Bhardwaj, S., & Sharma, G. K. (2020). Synthesis and Biological Evaluation of Some Novel Pyrrole Derivatives. ProQuest. Retrieved from [Link]

  • KISHIDA CHEMICAL CO., LTD. (2023). Hydrazine monohydrate(80%), Safety Data Sheet. Retrieved from [Link]

  • Bhardwaj, S., & Sharma, G. K. (2021). Synthesis and biological evaluation of some novel pyrrole derivatives. CABI Digital Library. Retrieved from [Link]

  • PENTA. (2024). Hydrazine monohydrate - Safety Data Sheet. Retrieved from [Link]

  • Anonymous. (n.d.). Development and assessment of green synthesis of hydrazides. Retrieved from [Link]

  • Bhardwaj, S., & Sharma, G. K. (2021). Synthesis and Biological Evaluation of Some Novel Pyrrole Derivatives. ResearchGate. Retrieved from [Link]

  • Berillo, D., et al. (2022). Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity. PMC. Retrieved from [Link]

Sources

Application

Application Note: 4-Chloro-1H-pyrrole-2-carbohydrazide as a Versatile Precursor for Bioactive Heterocyclic Scaffolds

Executive Summary The development of novel heterocyclic compounds is a cornerstone of modern medicinal chemistry and materials science. Among nitrogen-containing heterocycles, the pyrrole ring is a privileged scaffold kn...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of novel heterocyclic compounds is a cornerstone of modern medicinal chemistry and materials science. Among nitrogen-containing heterocycles, the pyrrole ring is a privileged scaffold known for its high affinity toward various biological targets, including cyclooxygenase-2 (COX-2) and Enoyl-acyl carrier protein reductase (ENR)[1].

This application note details the utility of 4-chloro-1H-pyrrole-2-carbohydrazide (4-CPCH) as a highly reactive, bifunctional precursor. The strategic placement of a chlorine atom at the C4 position modulates the electron density of the pyrrole ring, enhancing lipophilicity and metabolic stability. Meanwhile, the carbohydrazide moiety serves as a dynamic bi-nucleophilic center, enabling divergent synthetic pathways to Schiff bases, 1,3,4-oxadiazoles, thiazinanes, and energetic coordination complexes[2][3].

Mechanistic Rationale & Scaffold Significance

The chemical architecture of 4-CPCH dictates its versatility:

  • The Carbohydrazide Nucleophile: The terminal nitrogen ( −NH2​ ) of the carbohydrazide group is highly nucleophilic, readily undergoing condensation with electrophilic carbonyls (aldehydes/ketones) to form hydrazones (Schiff bases). These benzylidene derivatives have demonstrated potent antimycobacterial, antifungal, and anthelmintic activities[4].

  • Cyclization Potential: The adjacent secondary amine and carbonyl oxygen provide multiple vectors for intramolecular cyclization. Reaction with carbon disulfide ( CS2​ ) or triethyl orthoformate yields 5-membered 1,3,4-oxadiazole or triazole rings, which are classic bioisosteres for amides and esters.

  • Tandem Cyclocondensation: The Schiff base intermediates can be further reacted with mercapto-acids (e.g., 3-mercaptopropionic acid) to synthesize complex thiazinane derivatives[3].

  • Ligand Capability: The −C=O and −NH groups act as excellent bidentate ligands for transition metals, facilitating the creation of energetic coordination compounds[2].

Synthetic Divergence of 4-CPCH

G Precursor 4-Chloro-1H-pyrrole- 2-carbohydrazide (4-CPCH) Schiff Pyrrole-based Schiff Bases Precursor->Schiff Aromatic Aldehydes (H+ catalysis) Oxadiazole 1,3,4-Oxadiazole Derivatives Precursor->Oxadiazole CS2 / KOH (Cyclization) Coord Coordination Complexes Precursor->Coord Metal Salts (e.g., Cu(ClO4)2) Thiazinane Thiazinane Derivatives Schiff->Thiazinane Mercapto-acids (Cyclocondensation)

Figure 1: Divergent synthetic pathways utilizing 4-CPCH as a core building block.

Experimental Protocols

The following protocols are designed as self-validating systems. Experimental causality is explicitly defined to empower researchers to troubleshoot and optimize conditions for specific derivative synthesis.

Protocol A: Synthesis of (E)-N'-Benzylidene-4-chloro-1H-pyrrole-2-carbohydrazide (Schiff Base)

This protocol outlines the condensation of 4-CPCH with an aromatic aldehyde to yield a Schiff base, a structural motif known for its Enoyl-acyl carrier protein reductase (ENR) inhibitory activity in Mycobacterium tuberculosis[1].

Reagents:

  • 4-Chloro-1H-pyrrole-2-carbohydrazide (1.0 eq)

  • Substituted Benzaldehyde (1.05 eq)

  • Absolute Ethanol (Solvent)

  • Glacial Acetic Acid (Catalyst)

Step-by-Step Methodology & Causality:

  • Dissolution: Suspend 10 mmol of 4-CPCH in 20 mL of absolute ethanol in a round-bottom flask. Causality: Absolute ethanol is selected as a polar protic solvent because it dissolves the starting materials at elevated temperatures but selectively forces the less polar Schiff base product to precipitate upon cooling, simplifying purification.

  • Catalysis & Condensation: Add 10.5 mmol of the substituted benzaldehyde, followed by 3-4 drops of glacial acetic acid. Causality: The weak Brønsted acid protonates the carbonyl oxygen of the aldehyde. This significantly increases the electrophilicity of the carbonyl carbon, lowering the activation energy for the nucleophilic attack by the terminal −NH2​ of the carbohydrazide.

  • Reflux & In-Process Control: Reflux the mixture at 78°C for 3–5 hours. Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (6:4) mobile phase. Self-Validation: The reaction is deemed complete when the highly polar baseline spot of 4-CPCH disappears, replaced by a distinct, less polar, UV-active spot representing the Schiff base.

  • Isolation: Cool the reaction mixture to 0–5°C in an ice bath. Self-Validation: A heavy crystalline precipitate will form, validating successful conversion and supersaturation. Filter the solid under vacuum, wash with ice-cold ethanol to remove unreacted aldehyde, and recrystallize from hot ethanol.

Protocol B: Cyclization to 5-(4-Chloro-1H-pyrrol-2-yl)-1,3,4-oxadiazole-2-thiol

This protocol describes the transformation of the linear carbohydrazide into a rigid 1,3,4-oxadiazole ring, a bioisostere frequently utilized to improve the pharmacokinetic profile of drug candidates.

Reagents:

  • 4-Chloro-1H-pyrrole-2-carbohydrazide (1.0 eq)

  • Carbon Disulfide ( CS2​ , 1.5 eq)

  • Potassium Hydroxide (KOH, 1.2 eq)

  • Ethanol (Solvent)

  • Dilute Hydrochloric Acid (1M HCl)

Step-by-Step Methodology & Causality:

  • Deprotonation: Dissolve 12 mmol of KOH in 25 mL of ethanol. Add 10 mmol of 4-CPCH and stir for 15 minutes at room temperature. Causality: KOH acts as a strong base to deprotonate the terminal amine of the carbohydrazide, significantly enhancing its nucleophilicity for the subsequent step.

  • Dithiocarbazate Formation: Dropwise, add 15 mmol of CS2​ to the basic solution. Causality: The deprotonated amine attacks the highly electrophilic carbon of CS2​ , forming a potassium dithiocarbazate intermediate. Self-Validation: The suspension will gradually transition into a clear, homogenous solution as the soluble potassium salt is formed.

  • Cyclization: Reflux the clear solution for 12–14 hours. Causality: Extended thermal energy drives the intramolecular cyclization. The oxygen atom of the carbonyl group attacks the thiocarbonyl carbon, followed by the elimination of hydrogen sulfide ( H2​S ) to yield the thermodynamically stable, aromatic 1,3,4-oxadiazole ring.

  • Precipitation & Recovery: Cool the mixture to room temperature and pour it over crushed ice. Acidify the solution dropwise with 1M HCl until the pH reaches 4-5. Self-Validation: Acidification neutralizes the potassium thiolate, triggering the immediate and massive precipitation of the neutral oxadiazole-2-thiol product. Filter, wash with distilled water, and dry under a vacuum.

Quantitative Data & Target Profiling

The table below summarizes the expected physicochemical properties, reaction metrics, and biological targets associated with the derivatives synthesized from 4-CPCH, based on established literature for pyrrole-2-carbohydrazide scaffolds[1][3][4].

Derivative ClassSynthetic PathwayPrimary Biological TargetExpected YieldKey Analytical Marker (IR/NMR)
Schiff Bases Condensation w/ AldehydesENR (Antimycobacterial) / COX-275% - 85%IR: Imine −C=N− stretch at ~1610 cm−1
1,3,4-Oxadiazoles Cyclization w/ CS2​ /KOHFungal Ergosterol Synthesis65% - 75%NMR: Disappearance of −NH2​ protons at ~4.5 ppm
Thiazinanes Cyclocondensation of Schiff BasesViral Proteases / Bacterial targets55% - 65%NMR: Appearance of thiazinane ring protons (multiplets at 2.5-3.5 ppm)
Coordination Complexes Chelation w/ Cu(ClO4​)2​ Energetic Materials / Catalysis> 80%IR: Shift in −C=O stretch due to metal coordination

References

  • Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives Der Pharma Chemica URL:[Link]

  • Synthesis and biological evaluation of some novel pyrrole derivatives CABI Digital Library / Research Journal of Pharmacy and Technology URL:[Link]

  • Study on Primary Explosive: Cu(ClO4)2-Based Energetic Coordination Compounds as a Template Crystal Growth & Design - ACS Publications URL:[Link]

  • Chemistry of Substituted Thiazinanes and Their Derivatives MDPI - Molecules URL:[Link]

Sources

Method

Application Note: Synthesis and Validation of Schiff Bases Derived from 4-Chloro-1H-pyrrole-2-carbohydrazide

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Protocol & Application Guide Introduction and Strategic Utility Pyrrole-2-carbohydrazide derivatives and their...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Protocol & Application Guide

Introduction and Strategic Utility

Pyrrole-2-carbohydrazide derivatives and their corresponding Schiff bases (imines) represent a highly versatile pharmacophore in both medicinal chemistry and materials science. Recent structural-activity relationship (SAR) studies have demonstrated their potent efficacy as antimicrobial and antifungal agents, specifically through the targeted inhibition of the fungal enzyme sterol 14α-demethylase (CYP51B)[1]. Furthermore, pyrrole hydrazone Schiff bases exhibit exceptional chelating properties, making them ideal candidates for "turn-on" fluorescent biosensors capable of detecting metal ions (such as Al³⁺) at nanomolar concentrations in aqueous environments[2].

The strategic incorporation of a chlorine atom at the C4 position of the pyrrole ring to utilize 4-chloro-1H-pyrrole-2-carbohydrazide (CAS: 869634-03-7) [3][4] introduces critical physicochemical modifications. The electron-withdrawing nature of the halogen modulates the basicity of the pyrrole nitrogen, while its increased lipophilicity significantly enhances cellular membrane permeability—a crucial factor for intracellular target engagement in pathogenic fungi[1].

Mechanistic Insights: Causality in Experimental Design

The synthesis of a Schiff base from 4-chloro-1H-pyrrole-2-carbohydrazide and an aromatic aldehyde relies on a classic nucleophilic addition-elimination mechanism. As a Senior Application Scientist, it is critical to understand why specific reaction conditions are selected to ensure a self-validating and high-yielding protocol:

  • The Role of Acid Catalysis: The reaction requires a catalytic amount of glacial acetic acid. The acid protonates the carbonyl oxygen of the aldehyde, drastically increasing its electrophilicity. However, pH control is paramount; excessive acidity will protonate the terminal amine of the carbohydrazide ( pKa​≈3−4 ), rendering it non-nucleophilic and prematurely halting the reaction[2].

  • Solvent Selection (Thermodynamic Control): Anhydrous ethanol or methanol is utilized as the primary solvent[2]. Because water is a direct byproduct of imine formation, utilizing an anhydrous solvent shifts the equilibrium toward the Schiff base product (Le Chatelier's principle) and prevents the spontaneous hydrolysis of the newly formed C=N bond.

  • Self-Validating Isolation: The product naturally precipitates from the cold ethanolic solution. Washing the crude solid with ice-cold ethanol selectively removes unreacted, highly soluble aromatic aldehydes while leaving the target Schiff base intact, ensuring high purity prior to recrystallization.

Materials and Reagents

  • Primary Amine: 4-Chloro-1H-pyrrole-2-carbohydrazide (>98% purity, CAS: 869634-03-7)[3]

  • Carbonyl Precursors: Substituted aromatic aldehydes (e.g., benzaldehyde, salicylaldehyde, 4-methoxybenzaldehyde)

  • Solvent: Anhydrous Ethanol (EtOH) or Methanol (MeOH)

  • Catalyst: Glacial Acetic Acid (Analytical grade)

  • Analytical Reagents: Dichloromethane (DCM) and Hexane (for Thin Layer Chromatography)

Experimental Protocol

Step 1: Reagent Preparation and Assembly
  • In a dried 50 mL round-bottom flask, dissolve 1.0 mmol of 4-chloro-1H-pyrrole-2-carbohydrazide in 10 mL of anhydrous ethanol[2].

  • Add 1.01 mmol of the selected aromatic aldehyde to the solution. The slight excess of aldehyde ensures complete consumption of the more valuable carbohydrazide precursor.

Step 2: Catalysis and Reflux
  • Introduce 2 to 3 drops of glacial acetic acid to the reaction mixture to initiate catalysis.

  • Equip the flask with a reflux condenser and heat the mixture to 65–70°C (gentle reflux) using a temperature-controlled oil bath[1].

Step 3: Reaction Monitoring (In-Process Validation)
  • Monitor the reaction progress via Thin Layer Chromatography (TLC) using a mobile phase of Hexane:Ethyl Acetate (7:3 v/v).

  • The disappearance of the lower- Rf​ carbohydrazide spot and the emergence of a new, higher- Rf​ Schiff base spot indicates reaction completion. This typically requires 4 to 8 hours, depending on the electronic nature of the aldehyde used[1].

Step 4: Isolation and Purification
  • Upon completion, remove the flask from the heat source and allow it to cool to room temperature.

  • Transfer the flask to an ice bath for 30 minutes to maximize the precipitation of the Schiff base.

  • Isolate the solid product via vacuum filtration using a Büchner funnel.

  • Wash the filter cake with ice-cold ethanol ( 2×5 mL) to purge unreacted aldehydes and trace impurities[2].

  • Recrystallize the crude product from hot ethanol to yield the analytically pure Schiff base. Dry under vacuum at 40°C overnight.

Visualizations of Workflows and Mechanisms

SynthWorkflow A 4-Chloro-1H-pyrrole-2-carbohydrazide + Aromatic Aldehyde B Solvent Addition (Anhydrous EtOH) A->B C Acid Catalysis (Glacial Acetic Acid) B->C D Reflux (65-70°C) for 4-8 hours C->D E Cooling & Precipitation D->E TLC Monitoring F Vacuum Filtration & Cold Wash E->F G Recrystallization (Pure Schiff Base) F->G

Caption: Synthetic workflow for 4-chloro-1H-pyrrole-2-carbohydrazide Schiff bases.

Mechanism cluster_0 Antimicrobial Pathway (CYP51B Inhibition) cluster_1 Biosensor Pathway (Al3+ Detection) N1 Pyrrole Schiff Base N2 Fungal Cell Entry (Enhanced by 4-Cl) N1->N2 N3 CYP51B Binding (Sterol 14α-demethylase) N2->N3 N4 Ergosterol Depletion & Cell Death N3->N4 S1 Pyrrole Schiff Base (Non-fluorescent) S2 Al3+ Coordination (Imine N & Phenolic O) S1->S2 S3 CHEF Effect (Inhibited Isomerization) S2->S3 S4 Turn-On Fluorescence (Signal Detection) S3->S4

Caption: Dual application pathways: antimicrobial action and fluorescent biosensing.

Quantitative Data Presentation

To assist in analytical validation, the following table summarizes the expected physicochemical properties and diagnostic Nuclear Magnetic Resonance (NMR) markers for various Schiff base derivatives synthesized using this protocol. The diagnostic imine proton ( −CH=N− ) is highly sensitive to the electronic environment provided by the chosen aldehyde[1][2].

Aldehyde DerivativeExpected Yield (%)Melting Point (°C)Imine ¹H-NMR Shift (CH=N, ppm)Primary Application Focus
Benzaldehyde 82 - 85195 - 1988.25 - 8.35Antimicrobial baseline
Salicylaldehyde 88 - 92210 - 2158.45 - 8.60Al³⁺ Fluorescent Biosensor
4-Methoxybenzaldehyde 78 - 81185 - 1888.15 - 8.25Antimicrobial (CYP51B)
4-Nitrobenzaldehyde 90 - 94230 - 2358.50 - 8.65Antifungal evaluation

Note: Yields and spectral shifts are aggregated from established literature precedents utilizing analogous pyrrole-2-carbohydrazide scaffolds.

References

  • Bhosale, J. D., Dabur, R., Jadhav, G. P., & Bendre, R. S. (2018). "Facile Syntheses and Molecular-Docking of Novel Substituted 3,4-Dimethyl-1H-pyrrole-2-carboxamide/carbohydrazide Analogues with Antimicrobial and Antifungal Properties." Molecules, 23(4), 875.

  • Wang, P., Liu, L., Meng, F., Khan, M. A., & Li, H. (2020). "“Turn-On” Fluorescent Biosensors for High Selective and Sensitive Detection of Al3+ Ion." Frontiers in Chemistry, 8, 607614.

  • EvitaChem Catalog. "Screening Compounds P115929: 4-chloro-1H-pyrrole-2-carbohydrazide." EvitaChem.

  • BLD Pharm Catalog. "869634-03-7 | 4-Chloro-1H-pyrrole-2-carbohydrazide." BLD Pharm.

Sources

Application

Application Notes & Protocols: Synthesis of N'-Arylmethylene-4-chloro-1H-pyrrole-2-carbohydrazides

Abstract: This document provides a comprehensive guide for the synthesis of N'-arylmethylene-4-chloro-1H-pyrrole-2-carbohydrazides through the condensation reaction of 4-chloro-1H-pyrrole-2-carbohydrazide with various ar...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This document provides a comprehensive guide for the synthesis of N'-arylmethylene-4-chloro-1H-pyrrole-2-carbohydrazides through the condensation reaction of 4-chloro-1H-pyrrole-2-carbohydrazide with various aromatic aldehydes. These pyrrole-hydrazone derivatives are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. This guide details the underlying reaction mechanism, offers a robust and validated experimental protocol, discusses critical reaction parameters, and outlines methods for product characterization. It is intended for researchers and scientists in organic synthesis and drug discovery.

Introduction: The Significance of Pyrrole-Hydrazone Scaffolds

The fusion of a pyrrole nucleus with a hydrazone moiety (–CO–NH–N=CH–) creates a molecular scaffold of considerable pharmacological importance. The pyrrole ring is a privileged heterocycle found in numerous natural products and synthetic drugs, including the blockbuster drug atorvastatin.[1] Similarly, the hydrazone functional group is a key pharmacophore in a variety of therapeutic agents with activities spanning antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.[1]

The compounds synthesized via the protocol herein, N'-arylmethylene-4-chloro-1H-pyrrole-2-carbohydrazides, are a class of Schiff bases that have been investigated for a range of biological applications, including potential antimycobacterial and anti-inflammatory activities.[2][3] The synthetic pathway is a straightforward yet elegant condensation reaction, offering a versatile platform for generating diverse chemical libraries by simply varying the aromatic aldehyde reactant. Understanding the principles behind this reaction is crucial for optimizing yield, purity, and overall efficiency.

Reaction Mechanism: Acid-Catalyzed Nucleophilic Addition-Elimination

The formation of a hydrazone from a carbohydrazide and an aldehyde is a classic example of a nucleophilic addition-elimination reaction, which is typically acid-catalyzed.[4][5] The causality behind the multi-step mechanism is essential for experimental control.

  • Activation of the Electrophile: The reaction is initiated by the protonation of the carbonyl oxygen of the aromatic aldehyde by an acid catalyst (e.g., glacial acetic acid). This step is critical as it significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[6][7]

  • Nucleophilic Attack: The terminal nitrogen atom of the 4-chloro-1H-pyrrole-2-carbohydrazide, acting as the nucleophile, attacks the now highly electrophilic carbonyl carbon. This leads to the formation of a transient tetrahedral intermediate known as a carbinolhydrazine.[5]

  • Dehydration and Imine Formation: The carbinolhydrazine intermediate is unstable and undergoes acid-catalyzed dehydration. A proton transfer converts the hydroxyl group (-OH) into a better leaving group (-OH2+).[6] Subsequent elimination of a water molecule results in the formation of a stable carbon-nitrogen double bond (C=N), yielding the final hydrazone product.[4]

The overall reaction is reversible, but can be driven to completion by removing the water formed during the reaction, or more commonly, by the precipitation of the insoluble hydrazone product from the reaction medium.[5][7] The optimal pH for this reaction is generally in the mildly acidic range of 4-6.[5]

Hydrazone Formation Mechanism Fig. 1: Mechanism of Hydrazone Formation cluster_reactants Reactants Aldehyde Aromatic Aldehyde (R-CHO) Protonated_Aldehyde Protonated Aldehyde (Activated Electrophile) Aldehyde->Protonated_Aldehyde + H⁺ Hydrazide 4-Chloro-1H-pyrrole- 2-carbohydrazide H_plus H+ Carbinolhydrazine Tetrahedral Intermediate (Carbinolhydrazine) Protonated_Aldehyde->Carbinolhydrazine + Hydrazide (Nucleophilic Attack) Protonated_Intermediate Protonated Intermediate Carbinolhydrazine->Protonated_Intermediate + H⁺ Hydrazone N'-Arylmethylene-4-chloro- 1H-pyrrole-2-carbohydrazide Protonated_Intermediate->Hydrazone - H₂O (Dehydration) Water H₂O Experimental Workflow Fig. 2: General Experimental Workflow A 1. Dissolve Hydrazide in Ethanol B 2. Add Aromatic Aldehyde & Acetic Acid Catalyst A->B C 3. Reflux Mixture (2-6 hours) B->C D 4. Monitor by TLC C->D Check for completion D->C Incomplete E 5. Cool to Room Temp (Precipitation) D->E Complete F 6. Filter & Wash Product with Cold Ethanol E->F G 7. Dry Product Under Vacuum F->G H 8. Characterize Pure Product G->H

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Impurities During 4-Chloro-1H-pyrrole-2-carbohydrazide Recrystallization

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently consult on the purification of heterocyclic scaffolds.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently consult on the purification of heterocyclic scaffolds. The synthesis of 4-chloro-1H-pyrrole-2-carbohydrazide—typically achieved via the hydrazinolysis of the corresponding pyrrole-2-carboxylate ester with hydrazine hydrate[1]—is a foundational workflow in drug discovery, particularly for developing antiproliferative pyrrole hydrazones[2].

However, isolating this compound in high purity (>98%) requires navigating a complex impurity profile. This guide deconstructs the causality behind common recrystallization failures and provides a self-validating protocol to ensure reproducible purification.

Part 1: Diagnostic Workflow

Before altering your recrystallization solvent, you must identify the chemical nature of the impurity. The following diagnostic decision tree maps the physical observations to their chemical root causes.

G Start Crude 4-Chloro-1H-pyrrole- 2-carbohydrazide Analysis Impurity Identification (TLC / LC-MS) Start->Analysis Imp1 Unreacted Ester (Non-polar) Analysis->Imp1 High Rf Imp2 Diacylhydrazine (Bis-hydrazide) Analysis->Imp2 Insoluble at 78°C Imp3 Hydrazine Hydrate (Polar/Aqueous) Analysis->Imp3 Low Rf / Basic Imp4 Oxidation Products (Colored) Analysis->Imp4 Yellow/Brown Tint Act1 Cold Ether/Hexane Wash Imp1->Act1 Act2 Hot Filtration in EtOH Imp2->Act2 Act3 Ice-Cold Water Wash Imp3->Act3 Act4 Activated Carbon + Celite Imp4->Act4 Pure Pure Crystals (>98% Purity) Act1->Pure Act2->Pure Act3->Pure Act4->Pure

Diagnostic workflow for identifying and resolving recrystallization impurities.

Part 2: Quantitative Impurity Profiling

Understanding the physicochemical properties of your byproducts is the first step in rational purification design.

ImpurityCausality / SourcePhysical & Chemical PropertiesResolution Strategy
Unreacted Ester Incomplete conversion; insufficient hydrazine hydrate equivalents[3].Non-polar, high Rf (~0.8 in DCM:MeOH 9:1), highly soluble in cold organic solvents.Wash isolated crystals with cold non-polar solvents (e.g., diethyl ether)[1].
Diacylhydrazine Nucleophilic attack of the product hydrazide on unreacted ester[4].Symmetrical bis-hydrazide, highly crystalline, very low solubility in alcohols[4].Hot filtration in boiling ethanol prior to cooling[4].
Hydrazine Hydrate Excess reagent used to drive the SNAc reaction to completion[3][5].Highly polar, water-soluble, basic, toxic[6].Wash the filter cake with ice-cold distilled water[5].
Oxidation Products Pyrrole ring oxidation at elevated temperatures in the presence of atmospheric oxygen[3].Colored (yellow/brown/pink), broad polarity range, polymeric nature.Activated carbon treatment during hot dissolution; inert atmosphere[3].
Part 3: Troubleshooting Guides & FAQs

Q: Why does my product "oil out" instead of forming discrete crystals during cooling? A: Oiling out occurs when the compound precipitates as a liquid rather than a solid. This happens thermodynamically when the temperature at which the solution becomes saturated is higher than the melting point of the impure solute mixture[4]. Residual hydrazine hydrate or unreacted ester acts as a plasticizer, severely depressing the melting point of the pyrrole carbohydrazide. Resolution: Modify the solvent dielectric constant. If using pure ethanol, add water dropwise to the hot solution until slight turbidity is observed, then clear it with a single drop of ethanol[4]. This mixed solvent system forces the saturation temperature below the melting point, inducing proper nucleation. Alternatively, seed the solution with a pure crystal[4].

Q: LC-MS reveals a massive peak at [2M - N2H4 + H]+. What is this, and why did it form? A: This mass corresponds to the symmetric diacylhydrazine (bis-hydrazide) byproduct. It forms via a secondary nucleophilic acyl substitution: the newly synthesized mono-hydrazide attacks an unreacted ester molecule[4]. This typically occurs if the reaction was run at excessively high temperatures or without a sufficient molar excess of hydrazine hydrate[3]. Resolution: Diacylhydrazines are symmetrically disubstituted, resulting in a highly rigid crystal lattice with exceptionally low solubility in alcohols[4]. Exploit this by performing a hot filtration. Boil the crude mixture in absolute ethanol; the mono-hydrazide will dissolve, while the diacylhydrazine will remain as a fine white suspension[4].

Q: How do I completely eliminate residual hydrazine hydrate without losing my product? A: Hydrazine hydrate is highly polar, basic, and toxic[6]. If it co-precipitates, it will poison downstream coupling reactions (e.g., Schiff base formations)[2]. Resolution: 4-chloro-1H-pyrrole-2-carbohydrazide exhibits very low solubility in cold water. Wash your isolated filter cake sequentially: first with ice-cold distilled water to strip away the polar hydrazine[5], followed by a cold non-polar solvent (like 1:1 ethanol/hexane or diethyl ether) to remove any trace unreacted ester[1].

Q: My crystals have a pink or brown discoloration. Is the product ruined? A: Not necessarily. Pyrrole rings, particularly those exposed to atmospheric oxygen at elevated temperatures, are susceptible to oxidative degradation, forming highly conjugated, colored trace impurities[3]. Resolution: Incorporate a decolorization step. Add activated carbon (Darco) to the hot ethanol solution and boil for 5 minutes[4]. The porous carbon matrix traps the high-molecular-weight colored polymers. Filter hot through a Celite pad to yield a pristine, colorless filtrate.

Part 4: Self-Validating Experimental Protocol

This protocol is designed as a closed-loop system. Do not proceed to the next step unless the validation check is successful.

Objective: Purify crude 4-chloro-1H-pyrrole-2-carbohydrazide to >98% purity. Materials: Crude product, Absolute Ethanol, Activated Carbon, Celite, Ice-cold distilled water, Ice-cold diethyl ether.

Step 1: Solubility Profiling & Dissolution

  • Action: Suspend 10 g of crude 4-chloro-1H-pyrrole-2-carbohydrazide in 30 mL of absolute ethanol. Heat to reflux (78 °C) with vigorous stirring[1].

  • Causality: Ethanol provides an ideal steep solubility curve for hydrazides—sparingly soluble at room temperature, highly soluble at reflux[4].

  • Validation Check: Observe the hot mixture. Complete dissolution confirms the absence of diacylhydrazine. A persistent fine white suspension indicates bis-hydrazide contamination[4].

Step 2: Decolorization & Hot Filtration

  • Action: If the solution is colored or cloudy, add 0.5 g of activated carbon. Boil for 5 minutes. Filter rapidly through a pre-warmed Büchner funnel containing a thin pad of Celite[4].

  • Causality: Carbon adsorbs oxidative degradation products[3]. Hot filtration removes both the carbon and the insoluble diacylhydrazine byproduct[4].

  • Validation Check: The resulting filtrate must be optically clear and colorless.

Step 3: Controlled Crystallization

  • Action: Allow the filtrate to cool undisturbed to room temperature. Once nucleation begins, transfer the flask to an ice bath (0–5 °C) for 2 hours[4].

  • Causality: Slow cooling promotes an ordered crystal lattice, excluding impurities. Rapid cooling traps solvent and impurities, leading to amorphous solids or oiling out[4].

  • Validation Check: Formation of distinct colorless needles[5]. If the product oils out, reheat to dissolve, add 5% water to adjust polarity, and cool slowly[4].

Step 4: Sequential Washing & Isolation

  • Action: Collect the crystals via vacuum filtration. Wash the filter cake with 10 mL of ice-cold distilled water, followed by 10 mL of ice-cold diethyl ether[1].

  • Causality: The cold water wash removes residual polar hydrazine[5]. The cold ether wash strips away non-polar unreacted ester[1].

  • Validation Check: The aqueous filtrate should test pH neutral, confirming the complete removal of basic hydrazine[6].

Step 5: Drying & Analytical Confirmation

  • Action: Dry the purified crystals in a vacuum oven at 40 °C for 12 hours[6].

  • Causality: High vacuum removes residual solvents without thermally stressing the pyrrole ring.

  • Validation Check: Run a TLC (DCM:MeOH 9:1); the product should appear as a single spot under shortwave UV. Confirm structural integrity via 1H-NMR (DMSO-d6): look for the characteristic hydrazide -NH- signal at ~9.2 ppm and the -NH2 signal at ~4.3 ppm, ensuring the complete absence of ester alkyl protons[5].

Sources

Optimization

preventing degradation of 4-chloro-1H-pyrrole-2-carbohydrazide during long-term storage

Technical Support Center: Long-Term Storage of 4-chloro-1H-pyrrole-2-carbohydrazide Introduction: Welcome to the technical support guide for 4-chloro-1H-pyrrole-2-carbohydrazide. This document is designed for researchers...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Long-Term Storage of 4-chloro-1H-pyrrole-2-carbohydrazide

Introduction: Welcome to the technical support guide for 4-chloro-1H-pyrrole-2-carbohydrazide. This document is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this critical reagent. The inherent reactivity of the carbohydrazide moiety, combined with the pyrrole ring system, necessitates specific handling and storage protocols to prevent degradation.[1][2] This guide provides a framework of frequently asked questions, troubleshooting workflows, and detailed protocols grounded in established chemical principles to help you maintain the quality of your compound and ensure the reproducibility of your experimental results.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid 4-chloro-1H-pyrrole-2-carbohydrazide?

For maximum long-term stability, the compound should be stored under a combination of conditions that mitigate the primary degradation pathways: oxidation and hydrolysis.

ParameterRecommendationRationale
Temperature ≤4°C (Refrigerated) Reduces the rate of all chemical degradation reactions.[3]
Atmosphere Inert Gas (Argon or Nitrogen) Prevents oxidation of the highly reactive hydrazide group by atmospheric oxygen.[2]
Humidity Dry/Desiccated Minimizes the risk of hydrolysis of the carbohydrazide bond.
Light Protected from Light (Amber Vial) Prevents potential photodegradation of the pyrrole ring and other functional groups.[4][5]
Container Tightly Sealed, Airtight Vial Creates a physical barrier against atmospheric oxygen and moisture.[6][7][8]
Q2: Why is an inert atmosphere so critical for this compound?

The carbohydrazide functional group is structurally related to hydrazine and is susceptible to oxidation.[1][2] The nitrogen-nitrogen single bond (N-N) can react with atmospheric oxygen, especially in the presence of trace metal ion impurities which can act as catalysts.[1] This oxidative process can lead to the formation of various byproducts, including the corresponding diazene, altering the compound's reactivity and purity.[9][10] Storing under an inert gas like argon or nitrogen displaces oxygen from the container, effectively preventing this primary degradation pathway.

Q3: What are the common physical signs of degradation?

While analytical confirmation is always necessary, initial visual inspection can provide clues:

  • Color Change: A shift from a white or off-white powder to yellow or brown can indicate the formation of chromophoric degradation products.

  • Clumping or Caking: This often suggests moisture absorption, increasing the risk of hydrolysis.

  • Poor Solubility: If the compound does not dissolve readily in a solvent in which it was previously soluble, it may indicate the formation of less-soluble impurities or polymerization.[7]

Q4: Is it necessary to freeze the compound for long-term storage?

While freezing (-20°C or lower) is a viable option and further slows chemical kinetics, it is often unnecessary if the other conditions (refrigeration, inert atmosphere, desiccation) are met. A potential drawback of freezing is the risk of moisture condensation on the compound each time the container is brought to room temperature. If you choose to freeze the compound, it is crucial to allow the container to equilibrate fully to room temperature before opening it to prevent water contamination.

Section 2: Troubleshooting Guide: Investigating Potential Degradation

Q: My experimental results are inconsistent. How can I determine if my 4-chloro-1H-pyrrole-2-carbohydrazide has degraded?

Inconsistent results are a primary indicator of reagent quality issues. Follow this systematic workflow to diagnose potential degradation.

Troubleshooting_Workflow start Inconsistent Experimental Results visual Step 1: Visual Inspection (Color change, clumping?) start->visual solubility Step 2: Solubility Test (Dissolves as expected?) visual->solubility No obvious issues analytical Step 3: Analytical Verification (HPLC, LC-MS) visual->analytical Degradation suspected solubility->analytical No obvious issues solubility->analytical Fails test interpret Step 4: Interpret Data analytical->interpret good Compound is Likely Stable. Investigate other experimental variables. interpret->good >98% Purity No major degradants bad Degradation Confirmed. Procure new, validated material. interpret->bad <95% Purity or Significant degradant peaks

Caption: Troubleshooting workflow for suspected compound degradation.

Step 1: Visual and Physical Inspection Before consuming material in an experiment, always inspect the stock bottle. Note any changes in color or texture compared to a fresh lot or the information on the certificate of analysis.

Step 2: Solubility Check Perform a small-scale solubility test. Attempt to dissolve a few milligrams of the compound in a solvent specified on the technical data sheet or one you have used previously with success. If it fails to dissolve completely or if the solution is hazy, degradation is possible.

Step 3: Analytical Verification (The Gold Standard) The most definitive way to assess stability is through analytical chemistry.

  • High-Performance Liquid Chromatography (HPLC): This is the preferred method for purity assessment. A simple reversed-phase HPLC method with UV detection can separate the parent compound from potential degradation products. A loss of purity (e.g., from >99% to <95%) or the appearance of new peaks is a clear sign of degradation. See Section 4 for a recommended protocol.[11]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): If degradation is confirmed by HPLC, LC-MS can be used to identify the mass of the impurity peaks, helping to elucidate the degradation pathway (e.g., identifying the mass corresponding to the hydrolyzed carboxylic acid).[11][12]

Section 3: Key Degradation Pathways & Prevention

Understanding the chemical mechanisms of degradation is key to preventing them. The two primary risks for 4-chloro-1H-pyrrole-2-carbohydrazide are oxidation and hydrolysis.

Degradation_Pathways cluster_main 4-chloro-1H-pyrrole-2-carbohydrazide cluster_ox Oxidation cluster_hy Hydrolysis parent Parent Compound ox_prod Oxidized Products (e.g., Diazene) parent->ox_prod O2, light, metal ions hy_prod1 4-chloro-1H-pyrrole -2-carboxylic acid parent->hy_prod1 H2O hy_prod2 Hydrazine parent->hy_prod2 H2O

Caption: Primary degradation pathways for 4-chloro-1H-pyrrole-2-carbohydrazide.

Q1: What is Oxidative Degradation and How Do I Prevent It?

Mechanism: The hydrazide moiety (-CONHNH2) is a reducing agent and can be readily oxidized.[2] Atmospheric oxygen can abstract hydrogen atoms from the terminal amine, leading to the formation of unstable intermediates that can ultimately form species like diazenes or result in N-N bond cleavage. This process can be accelerated by light and trace metals.[1][10][13] Prevention:

  • Inert Atmosphere: Always handle and store the solid under an inert gas (argon or nitrogen).

  • Aliquoting: Upon receiving a new bottle, divide it into smaller, single-use vials under an inert atmosphere. This minimizes the exposure of the bulk material to air every time a sample is taken.

  • Chelating Agents: For solution-based studies where stability is a concern, the addition of a trace amount of a chelating agent like EDTA can sequester catalytic metal ions.

Q2: What is Hydrolytic Degradation and How Do I Prevent It?

Mechanism: The carbohydrazide contains an amide-like bond that is susceptible to hydrolysis—a chemical reaction where water breaks the bond.[14] This reaction would cleave the molecule into 4-chloro-1H-pyrrole-2-carboxylic acid and hydrazine.[15][16] The rate of hydrolysis is significantly increased by the presence of acids or bases. Prevention:

  • Dry Storage: Store the solid compound in a desiccator, especially in humid environments.

  • Aprotic Solvents: When preparing stock solutions for long-term storage, use high-purity, dry aprotic solvents (e.g., DMSO, DMF). Avoid storing in aqueous or protic solvent (e.g., methanol) solutions for extended periods.

  • pH Control: If working in aqueous buffers, prepare solutions fresh and maintain a neutral pH when possible, as both acidic and basic conditions can catalyze hydrolysis.[17]

Section 4: Detailed Experimental Protocols

Protocol 1: Recommended Long-Term Storage Procedure (Aliquoting)

This protocol describes how to properly process a new bottle of 4-chloro-1H-pyrrole-2-carbohydrazide for safe, long-term storage.

  • Preparation: Prepare a set of appropriately sized, clean, and dry amber glass vials with PTFE-lined caps. Label each vial with the compound name, lot number, and date.

  • Inert Environment: Perform all subsequent steps inside a glovebox or by using standard Schlenk line techniques to maintain an inert nitrogen or argon atmosphere.

  • Equilibration: Allow the main stock bottle of the compound to reach the ambient temperature of the inert environment before opening to prevent moisture condensation.

  • Dispensing: Carefully weigh and dispense the desired amount of the compound into each pre-labeled vial.

  • Sealing: Tightly cap each vial. For extra protection, wrap the cap-vial interface with Parafilm®.

  • Backfilling (if not in a glovebox): If using a Schlenk line, evacuate the headspace of each vial and backfill with inert gas. Repeat this cycle 3-5 times.

  • Storage: Place the sealed aliquots into a secondary container along with a desiccant pack. Store the container in a refrigerator at ≤4°C.

Protocol 2: HPLC Method for Purity Assessment

This protocol provides a starting point for a reversed-phase HPLC method to assess the purity of 4-chloro-1H-pyrrole-2-carbohydrazide.

ParameterRecommended Setting
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 5% B and equilibrate for 3 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm (or a wavelength determined by a UV scan of the compound)
Injection Volume 5-10 µL

Sample Preparation:

  • Accurately prepare a stock solution of the compound in a suitable solvent (e.g., Acetonitrile or DMSO) at a concentration of approximately 1 mg/mL.

  • Dilute the stock solution with the initial mobile phase (95:5 Mobile Phase A:B) to a final concentration of ~50 µg/mL.

  • Filter the sample through a 0.45 µm syringe filter if any particulate matter is visible.

  • Analyze immediately. Degradation products, being more polar (e.g., the carboxylic acid) or less polar, will typically elute at different retention times than the parent peak.

References

  • Sdfine. hydrazine hydrate 80%. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGfW-d1rWYtkokLEpOxa0fc3y8gTn_MAIp-4Qrl6rA16Uh8S_3bsZeE1EUHhKIfriUV7LAtCrriu1u7zr6hMeo5IHYwDrLpX5SFt22R5LtIY38yJpwRLTqMFnsh4NrNtGWJtfaMZMm0-zWXvhreS9JKXbiu6FaHv5QMn55X]
  • Gao, W., et al. (2021). Pyrolysis and Combustion Chemistry of Pyrrole, a Reference Component for Bio-oil Surrogates: Jet-Stirred Reactor Experiments and Kinetic Modeling. Energy & Fuels, 35(6), 5195–5209. [URL: https://pubs.acs.org/doi/10.1021/acs.energyfuels.0c04079]
  • Phadnis, N., et al. (2024). Green Oxidation of Aromatic Hydrazide Derivatives Using an Oxoammonium Salt. The Journal of Organic Chemistry, 89(9), 5841–5845. [URL: https://pubs.acs.org/doi/10.1021/acs.joc.3c02824]
  • NASA's Jet Propulsion Laboratory. (2020). Three Methods of Detection of Hydrazines. Tech Briefs. [URL: https://www.techbriefs.com/component/content/article/tb/techbriefs/physical-sciences/36888]
  • Agency for Toxic Substances and Disease Registry. (1997). Analytical Methods for Hydrazines. Toxicological Profile for Hydrazines. [URL: https://www.
  • Gao, W., et al. (2021). Pyrolysis and Combustion Chemistry of Pyrrole, a Reference Component for Bio-oil Surrogates: Jet-Stirred Reactor Experiments and Kinetic Modeling. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8016428/]
  • NASA's Jet Propulsion Laboratory. (2020). Three Methods of Detection of Hydrazines. NASA Tech Briefs. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH4TAykXPd0RFRT3gaxYJKBEBZhuCXQv19c4DJ8DYhKARCEy-z7jRihSgSUvhx2UvyslJia-lB9o_nFjzYcwUay7NKGcP-PHItwrh4I3XH_BbrbYxIklir_o-2U3UudF_emDJ8Lh1ojM1oYNGFi4Xm6vUAPz3yTGv-_OAPXA3bCpA==]
  • Li, J., et al. (2023). Enzymatic synthesis of novel pyrrole esters and their thermal stability. Chemistry Central Journal, 17(1), 1-13. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10382025/]
  • Key Organics. (2017). Safety Data Sheet: 4-butyryl-1H-pyrrole-2-carbohydrazide. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFq5uR9E5a68COSbuyCLt5tdRrotoPW80Txugi1QxcryiMDeSY3AkvbDjYcHx3nfgNNAFlcwlLf3YtlpezyyswypGmyNUEz_eB6E2kFzJyQ0Ztxm2PLHs8ZDxB2Wi0Ov1PvZYg=]
  • Gola, J., et al. (2005). Hydrazide derivatives produce active oxygen species as hydrazine. Biochemical and Biophysical Research Communications, 338(2), 916-922. [URL: https://pubmed.ncbi.nlm.nih.gov/16253139/]
  • Redox. (2024). Safety Data Sheet Carbohydrazide. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG3beAz-BVwVgMpzcT4pKwEIHxNn5z6gxox5Daj3vymiLEAxw6GLAXY2hmvNL3_zg0e_FCq4CQhr7RAPCdwRq33NBgoB69EylPWWOgGgJKAjW1nThlBAXKqF--KZSqUxtnMgZFJ]
  • Milligan, J. A., et al. (2024). Green Oxidation of Aromatic Hydrazide Derivatives Using an Oxoammonium Salt. Jefferson Digital Commons. [URL: https://jdc.jefferson.edu/jse_fac/15/]
  • Defense Technical Information Center. (1997). The Chemical and Biochemical Degradation of Hydrazine. [URL: https://apps.dtic.
  • Phadnis, N., et al. (2024). Green Oxidation of Aromatic Hydrazide Derivatives Using an Oxoammonium Salt. The Journal of Organic Chemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEISSasSVPS6jcNVAXW3vF3EBcled43e7IDydPxrXdMXcFOoXMOIZMSlq9op2wBD32gXA6bQ3CsKQZFCTS-OmdB65D7wc_KltLXB1xdVUAZ0UQmJ6L2dZl_Nh8QUQuNauVWqE18-YjlYfS2SzgycM6GyCX9QEuju1CFDuqpX4wFu4BBvLQ=]
  • Edwards, R., et al. (2004). The emitting species formed by the oxidation of hydrazides with hypohalites or N-halosuccinimides. Luminescence, 19(4), 205-208. [URL: https://pubmed.ncbi.nlm.nih.gov/15386714/]
  • SIELC Technologies. A Fast and Sensitive Method for Residual Hydrazine Analysis in Pharmaceutical Samples. [URL: https://sielc.com/wp-content/uploads/2019/07/Poster_Residual_Hydrazine_Analysis.pdf]
  • Arkema. (2012). Material Safety Data Sheet - HYDRAZINE HYDRATE 55%. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGvcPYopoK8jM8_GqcS7f0NwNtGFBEaJEgIwkSsMkRTuZM9wuUCKFHRJUEeks3ECWyfwyf3DE0922456AqIbnXGyY7OPuP79-biuXBAYew3tBwGdbDGepl-_XWq3U0J-KwKoNvhsZP2-0kxDW5jFBYKiOdehBCxPnWmu44sNoDbXwxCss77UB7kmXHaBiJXOpXqARLPFLaUf2Eu_bCLO4k2BkBZ2qo=]
  • Cole-Parmer. (2005). Material Safety Data Sheet - Carbohydrazide, 97% (Titr.). [URL: https://www.coleparmer.com/msds/99/20/99208.pdf]
  • PENTA. (2024). Hydrazine monohydrate Safety Data Sheet. [URL: https://www.penta.
  • Arxada. Performance Chemicals Hydrazine. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF9jLnbdgrdh-xR5Cd-O8vVFqWmefiaglbwbxgxiZcNQd4wnhmYer8tNALqbX4KgbFd63AYvDzLOuNN_r8RYawDZxn8VxuZocT4E6nucYaqhJAXeK4R7fCIYaiM48UQbM05NRltBc8-EDceWjQiTfVaVkrMOv8rhVvx64aGBQLGcePrw2M3HbU2hdbToXWyl_bIeyt1vKaPn2AIBd5P80R3M8_m]
  • MedchemExpress.com. (2025). Safety Data Sheet - Pyrrole-2-carboxamide. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEWsUbuApGw-uJc5hhWdfUH4uZ34K12KazVyNyrUvwXN5u9g4OhkwPpHP5_P3jPQP1wEJeeH8qJ-u5sLZn2FE1FvVY7m16wOf0iZz_-eDtB70Ncit5lyfnn4_aLqc01Ku6mJlpsIT_9g4lAT_1QxaZZNBpuhfEX1UMgGcYGODMkP2RKrbcfPTh-94otg0fbJ5mU2p5RmPh8pOy1-dk=]
  • BLD Pharm. 4-Chloro-1H-pyrrole-2-carbohydrazide. [URL: https://www.bldpharm.com/products/869634-03-7.html]
  • Wang, X., et al. (2022). Synthesis, Characterization and Thermal Behavior of N‐Substituted Pyrrole Esters. ChemistrySelect, 7(12), e202104443. [URL: https://www.researchgate.net/publication/359203874_Synthesis_Characterization_and_Thermal_Behavior_of_N-Substituted_Pyrrole_Esters]
  • Reddit. (2021). Storage of Boc-hydrazide. [URL: https://www.reddit.com/r/chemistry/comments/lht3o6/storage_of_bochydrazide/]
  • Nikolova, S., et al. (2024). Synthesis, Cytotoxicity and Antiproliferative Effect of New Pyrrole Hydrazones. Molecules, 29(23), 5174. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11637775/]
  • Study.com. Hydrolysis of Carbohydrates | Definition & Examples. [URL: https://study.
  • Alfa Aesar. (2025). Pyrrole - SAFETY DATA SHEET. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGhpvZ8yuz9oFn0P9vp_bUamLeKBYcrE09PFMmloAWFy5XVrX2spnPUGsw-DN73oJKU5wWrmXFMKZsWYusFAh4J8PftwNeHWK5zVRBC_-LUdPE55faQYj3sEkYspT8mhzhBWKAQQdtkybxLfuusgD-xlKS93A5m59z63sf0MRXhjbTjTdYBHehjNhn-dWdkWFhc68iGiQwJulQF_PFRjip8Kj0ySr-uo-y6ZGY6Y6diqgHGhnR-HXs3gJNEjQkHK6FEqpoYe-SV]
  • Fiveable. (2025). Hydrolysis of carbohydrates. Organic Chemistry II. [URL: https://library.fiveable.

Sources

Reference Data & Comparative Studies

Validation

HPLC method validation for the quantitative analysis of 4-chloro-1H-pyrrole-2-carbohydrazide

Title: HPLC Method Validation for the Quantitative Analysis of 4-chloro-1H-pyrrole-2-carbohydrazide: A Comparative Guide to Stationary Phase Selection Executive Summary The quantitative analysis of polar, nitrogen-rich h...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: HPLC Method Validation for the Quantitative Analysis of 4-chloro-1H-pyrrole-2-carbohydrazide: A Comparative Guide to Stationary Phase Selection

Executive Summary

The quantitative analysis of polar, nitrogen-rich heterocyclic intermediates is a notorious bottleneck in pharmaceutical development. This guide provides an objective, data-driven comparison of High-Performance Liquid Chromatography (HPLC) stationary phases for the analysis of 4-chloro-1H-pyrrole-2-carbohydrazide . By examining the causality behind peak tailing and retention failure, we demonstrate why a Polar-Embedded C18 column outperforms a Standard C18 column. Furthermore, we provide a comprehensive, step-by-step protocol validated against the modernized ICH Q2(R2) guidelines to ensure your analytical workflow is robust, reproducible, and regulatory-compliant.

Analyte Profiling & The Causality of Column Selection

4-chloro-1H-pyrrole-2-carbohydrazide (CAS: 869634-03-7) is a critical building block utilized in medicinal chemistry and agrochemical synthesis[1]. Structurally, it juxtaposes a lipophilic chloropyrrole core with a highly polar, hydrophilic carbohydrazide terminus.

The Mechanistic Challenge: The primary amine of the carbohydrazide moiety (estimated pKa​ ~3.5) is protonated under standard acidic mobile phase conditions (e.g., pH 2.7). When analyzed on a traditional alkyl-bonded stationary phase (Standard C18), this protonated amine undergoes severe secondary ion-exchange interactions with residual, unendcapped silanols on the silica support.

The Solution: To overcome this, we compare a Standard C18 against a Polar-Embedded C18 column. Polar-embedded phases incorporate an amide or carbamate functional group near the silica surface. This modification serves a dual mechanistic purpose:

  • Steric Shielding: It blocks analytes from reaching highly acidic surface silanols, eliminating secondary ion-exchange interactions.

  • Phase Stability: It provides a localized layer of hydrogen-bonding sites that prevents the hydrophobic alkyl chains from collapsing (dewetting) in the highly aqueous mobile phases required to retain polar compounds.

MethodDev A Analyte Profiling (4-chloro-1H-pyrrole-2-carbohydrazide) B Stationary Phase Screening (Standard C18 vs. Polar-Embedded) A->B C Mobile Phase Optimization (Buffer pH & Organic Modifier) B->C D Method Finalization (Gradient Elution Profile) C->D E ICH Q2(R2) Validation D->E

Fig 1. Sequential workflow for HPLC method development and validation.

Comparative Chromatographic Performance

To objectively evaluate performance, 4-chloro-1H-pyrrole-2-carbohydrazide (100 µg/mL) was injected onto both columns under identical optimized gradient conditions.

Table 1: Stationary Phase Performance Comparison

ParameterStandard C18 (150 x 4.6 mm, 3 µm)Polar-Embedded C18 (150 x 4.6 mm, 3 µm)Performance Verdict
Retention Time ( tR​ ) 2.45 min4.82 minPolar-Embedded provides superior retention for polar analytes.
Peak Asymmetry ( As​ ) 2.15 (Severe Tailing)1.08 (Excellent Symmetry)Polar-Embedded successfully shields residual silanols.
Theoretical Plates ( N ) 4,20012,500Polar-Embedded yields sharper peaks and higher efficiency.
Resolution ( Rs​ ) from Impurities 1.2 (Co-elution risk)3.5 (Baseline resolution)Polar-Embedded ensures specificity for quantitation.

Optimized Experimental Protocol

The following protocol is designed as a self-validating system . By incorporating rigorous System Suitability Testing (SST), the method proves its fitness-for-purpose prior to every single analytical run.

A. Reagents & Instrumentation
  • HPLC System: UHPLC/HPLC equipped with a Photodiode Array (PDA) detector.

  • Column: Polar-Embedded C18 (e.g., Waters SymmetryShield RP18 or equivalent), 150 x 4.6 mm, 3 µm.

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water (Buffers the pH to ~2.7, ensuring consistent analyte ionization).

  • Mobile Phase B: LC-MS grade Acetonitrile.

B. Chromatographic Conditions
  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C (Controls mobile phase viscosity and mass transfer kinetics).

  • Detection Wavelength: 254 nm (Extracted from PDA scan 200-400 nm).

  • Injection Volume: 10 µL.

  • Gradient Program:

    • 0.0 - 2.0 min: 5% B (Isocratic hold to retain the polar carbohydrazide)

    • 2.0 - 8.0 min: 5% to 60% B (Linear gradient to elute the chloropyrrole core)

    • 8.0 - 10.0 min: 60% B (Column wash)

    • 10.1 - 15.0 min: 5% B (Re-equilibration)

C. Sample Preparation & System Suitability (SST)
  • Diluent: Water:Acetonitrile (90:10, v/v). Causality: Matching the initial mobile phase conditions prevents solvent-mismatch peak distortion.

  • Standard Preparation: Dissolve accurately weighed 4-chloro-1H-pyrrole-2-carbohydrazide in diluent to achieve a 100 µg/mL working standard.

  • SST Execution: Inject the working standard six times ( n=6 ).

    • Acceptance Criteria: %RSD of peak area 2.0%, Tailing Factor 1.5, Theoretical Plates 10,000. Proceed with sample analysis only if SST passes.

ICH Q2(R2) Method Validation Framework

To guarantee trustworthiness, the optimized Polar-Embedded method was subjected to rigorous validation aligned with the modernized ICH Q2(R2) guidelines[2] and USP General Chapter <1225> [3].

Validation Root ICH Q2(R2) Validation System Spec Specificity (Peak Purity > 99%) Root->Spec Lin Linearity & Range (R² > 0.999) Root->Lin Acc Accuracy (Spike Recovery 98-102%) Root->Acc Prec Precision (RSD < 2.0%) Root->Prec Rob Robustness (Flow, Temp, pH) Root->Rob

Fig 2. Core analytical validation parameters per ICH Q2(R2) guidelines.

Table 2: ICH Q2(R2) Validation Summary Data

Validation ParameterMethodology / CausalityAcceptance CriteriaExperimental Result
Specificity Forced degradation (0.1N HCl, 0.1N NaOH, 3% H2​O2​ , 60°C). Ensures the PDA peak purity index confirms no co-eluting degradants.Peak Purity Index > 0.990Pass (Purity Index: 0.998)
Linearity & Range 5 concentration levels (25% to 150% of nominal 100 µg/mL). Proves proportional detector response. R2≥0.999 Pass ( R2=0.9998 )
Accuracy (Recovery) Triplicate injections of API spiked at 50%, 100%, and 150% levels. Validates the absence of matrix effects.98.0% - 102.0%Pass (Mean Recovery: 99.6%)
Precision (Repeatability) 6 independent preparations at 100% concentration. Validates method consistency.%RSD 2.0%Pass (%RSD: 0.85%)
LOD / LOQ Calculated via Signal-to-Noise (S/N) ratio of 3:1 and 10:1 respectively.S/N 10 for LOQLOD: 0.5 µg/mL LOQ: 1.5 µg/mL

Conclusion

The quantitative analysis of 4-chloro-1H-pyrrole-2-carbohydrazide requires a deliberate, mechanistically sound approach to stationary phase selection. By transitioning from a Standard C18 to a Polar-Embedded C18 column, analysts can effectively neutralize silanol-induced peak tailing and achieve robust retention. The provided protocol, grounded in ICH Q2(R2) and USP <1225> standards, ensures a highly accurate, reproducible, and audit-ready analytical lifecycle.

References

  • [2] International Council for Harmonisation (ICH). ICH Q2(R2) Validation of Analytical Procedures. Available at:[Link]

  • [3] United States Pharmacopeia. USP <1225> Validation of Compendial Procedures. Available at: [Link]

Sources

Comparative

A Comparative Guide to Validating the Purity of Commercial 4-chloro-1H-pyrrole-2-carbohydrazide Building Blocks

For Researchers, Scientists, and Drug Development Professionals In the landscape of drug discovery and development, the quality of chemical building blocks is paramount.[1][2] These molecular foundations are integral to...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery and development, the quality of chemical building blocks is paramount.[1][2] These molecular foundations are integral to the synthesis of novel pharmaceutical candidates, and their purity directly impacts the reliability of research data, the success of subsequent synthetic steps, and the safety profile of potential therapeutics.[3][4] 4-chloro-1H-pyrrole-2-carbohydrazide is a key heterocyclic building block, and this guide provides a comprehensive framework for validating its purity, comparing orthogonal analytical techniques to ensure the integrity of your research.

Pyrrole-based compounds are known to be susceptible to degradation through oxidation and polymerization, especially when exposed to air and light, which can lead to the formation of colored impurities.[5][6] Therefore, a multi-faceted analytical approach is crucial for a thorough purity assessment. This guide will detail the application of High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) for the comprehensive characterization of commercial 4-chloro-1H-pyrrole-2-carbohydrazide.

Comparative Analysis of Key Purity Validation Techniques

A robust assessment of a chemical building block's purity should not rely on a single analytical method. Instead, employing orthogonal techniques, each interrogating different physicochemical properties of the molecule, provides a more complete and trustworthy purity profile.

Analytical Technique Principle of Detection Primary Application Strengths Limitations
HPLC-UV Differential partitioning between a stationary and mobile phase with UV-Vis detection.Quantitative purity determination and impurity profiling.High precision and sensitivity for chromophoric compounds; well-established and reliable.[7]Requires a chromophore; may not detect non-UV active impurities.
¹H NMR Spectroscopy Nuclear spin transitions in a magnetic field.Structural confirmation and quantification of proton-bearing impurities.Provides detailed structural information; can identify and quantify unknown impurities.[5]Lower sensitivity compared to HPLC; complex spectra can be difficult to interpret.
Mass Spectrometry (MS) Mass-to-charge ratio of ionized molecules.Molecular weight confirmation and identification of impurities by mass.High sensitivity and specificity; can identify impurities even at trace levels.[8][9]Isomers may not be distinguishable; quantification can be challenging without standards.[8]

Experimental Protocols for Purity Validation

The following protocols provide a step-by-step guide for the analysis of a commercial sample of 4-chloro-1H-pyrrole-2-carbohydrazide.

High-Performance Liquid Chromatography (HPLC-UV)

The polar nature of 4-chloro-1H-pyrrole-2-carbohydrazide necessitates a reversed-phase HPLC method optimized for polar analytes.[10][11][12][13]

Instrumentation & Conditions:

  • HPLC System: A standard HPLC with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: 254 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Procedure:

  • Standard Preparation: Accurately weigh and dissolve approximately 1 mg of a high-purity reference standard of 4-chloro-1H-pyrrole-2-carbohydrazide in 10 mL of a 50:50 mixture of water and acetonitrile.

  • Sample Preparation: Prepare the commercial sample in the same manner as the standard.

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Purity Calculation: Determine the purity of the commercial sample by comparing the peak area of the main component to the total peak area of all components in the chromatogram (area percent method).

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR provides an orthogonal assessment of purity by identifying and quantifying proton-containing impurities.[14]

Instrumentation & Conditions:

  • NMR Spectrometer: 300 MHz or higher.

  • Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆).

  • Internal Standard: Maleic Anhydride (or other suitable standard with a known chemical shift and concentration).

Procedure:

  • Sample Preparation: Accurately weigh approximately 5 mg of the commercial 4-chloro-1H-pyrrole-2-carbohydrazide and a known amount of the internal standard into an NMR tube.

  • Dissolution: Add approximately 0.75 mL of DMSO-d₆ and gently agitate to dissolve.

  • Data Acquisition: Acquire the ¹H NMR spectrum.

  • Analysis: Integrate the peaks corresponding to the analyte and any identified impurities. The purity can be calculated by comparing the integral of the analyte protons to the integral of the internal standard protons.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for confirming the molecular weight of the target compound and identifying potential impurities.[15][16][17]

Instrumentation & Conditions:

  • Mass Spectrometer: Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) or Quadrupole analyzer.

  • Ionization Mode: Positive ESI.

  • Infusion: Direct infusion of the sample dissolved in methanol.

Procedure:

  • Sample Preparation: Prepare a dilute solution (e.g., 10 µg/mL) of the commercial sample in methanol.

  • Analysis: Infuse the sample solution into the mass spectrometer and acquire the mass spectrum.

  • Data Interpretation: Verify the presence of the expected molecular ion peak for 4-chloro-1H-pyrrole-2-carbohydrazide (C₅H₆ClN₃O, expected [M+H]⁺ ≈ 160.0278 m/z). Examine the spectrum for any other significant peaks that may indicate the presence of impurities. The characteristic isotopic pattern of chlorine (approximately 3:1 ratio for ³⁵Cl and ³⁷Cl) should be observed for all chlorine-containing ions.[17]

Visualization of the Analytical Workflow

A systematic approach to purity validation ensures a comprehensive assessment of the building block's quality.

Purity Validation Workflow Purity Validation Workflow for 4-chloro-1H-pyrrole-2-carbohydrazide A Commercial Sample of 4-chloro-1H-pyrrole-2-carbohydrazide B HPLC-UV Analysis A->B Quantitative Analysis C ¹H NMR Spectroscopy A->C Structural Analysis D Mass Spectrometry (ESI-MS) A->D Mass Analysis E Purity (%) and Impurity Profile B->E F Structural Confirmation and Quantification of Impurities C->F G Molecular Weight Confirmation and Impurity Identification D->G H Final Purity Assessment and Decision E->H F->H G->H

Caption: A logical workflow for the comprehensive purity analysis of a commercial building block.

Interpreting the Data: A Comparative Example

To illustrate the importance of this multi-faceted approach, consider the hypothetical data below for two different commercial batches of 4-chloro-1H-pyrrole-2-carbohydrazide.

Analytical Method Batch A Result Batch B Result Interpretation
HPLC-UV (Purity) 98.5%98.3%Both batches appear to have similar purity by HPLC.
¹H NMR No significant impurities detected.Signals corresponding to residual ethyl acetate (solvent) and a potential starting material impurity are observed.Batch B contains impurities not readily detected by HPLC-UV, highlighting the need for NMR analysis.
Mass Spectrometry [M+H]⁺ at 160.0279 m/z. No other significant ions.[M+H]⁺ at 160.0275 m/z. Additional ion at m/z 124.0372, potentially corresponding to an unreacted precursor.Confirms the presence of an impurity in Batch B that was also suggested by NMR.

This comparative data demonstrates that a single analytical technique can be misleading. While both batches showed similar purity by HPLC, the more detailed analyses provided by NMR and MS revealed the presence of significant impurities in Batch B that could negatively impact subsequent reactions.

Conclusion

The rigorous validation of commercial building blocks like 4-chloro-1H-pyrrole-2-carbohydrazide is a critical, yet often overlooked, aspect of the drug discovery process. By employing a combination of orthogonal analytical techniques such as HPLC, NMR, and Mass Spectrometry, researchers can gain a comprehensive understanding of a compound's purity and identity. This multi-faceted approach ensures the reliability and reproducibility of experimental results, ultimately contributing to the development of safer and more effective medicines. The protocols and comparative data presented in this guide offer a robust framework for implementing such a quality control strategy in your laboratory.

References

  • Hoh, E., & Lehotay, S. J. (2010). Advances in the Analysis of Persistent Halogenated Organic Compounds. LCGC North America, 28(2). Available at: [Link]. Accessed March 2024.

  • Yu, H., et al. (2019). Chlorine and bromine isotope fractionations of halogenated organic compounds in fragmentation by gas chromatography-electron ionization high resolution mass spectrometry. Journal of Chromatography A, 1603, 278-287. Available at: [Link]. Accessed March 2024.

  • Lau, C., et al. (2002). Determination of halogens in organic compounds by high resolution inductively coupled plasma mass spectrometry (HR-ICP-MS). Journal of Analytical Atomic Spectrometry, 17(10), 1215-1220. Available at: [Link]. Accessed March 2024.

  • LibreTexts Chemistry. (2020). 16.9: Organic Compounds Containing Halogen Atoms. Available at: [Link]. Accessed March 2024.

  • Gross, G. A., & Grüter, A. (2009). Optimized HPLC method for analysis of polar and nonpolar heterocyclic amines in cooked meat products. Journal of agricultural and food chemistry, 57(9), 3470-3476. Available at: [Link]. Accessed March 2024.

  • International Journal of Research in Science And Technology. (2015). STUDY OF HETEROCYCLIC COMPOUND - PYRROLE. 5(I). Available at: [Link]. Accessed March 2024.

  • Takhistov, V. V., & Ponomarev, D. A. (2004). Mass spectrometry of halogen-containing organic compounds. Russian Journal of General Chemistry, 74(1), 104-127. Available at: [Link]. Accessed March 2024.

  • Janoszka, M., et al. (2011). A novel one-step extraction method for simultaneously determining eleven polar heterocyclic aromatic amines in meat products by UHPLC-MS/MS. Analytical Methods, 3(7), 1599-1606. Available at: [Link]. Accessed March 2024.

  • Agency for Toxic Substances and Disease Registry. (1997). Toxicological Profile for Hydrazines. U.S. Department of Health and Human Services. Available at: [Link]. Accessed March 2024.

  • Wang, J., & Wang, W. (2010). Drug and drug candidate building block analysis. Journal of chemical information and modeling, 50(1), 55-67. Available at: [Link]. Accessed March 2024.

  • Nikolova, S., et al. (2024). Synthesis, Cytotoxicity and Antiproliferative Effect of New Pyrrole Hydrazones. Molecules, 29(23), 5183. Available at: [Link]. Accessed March 2024.

  • BioSolveIT. Chemical Building Blocks - Drug Discovery Solutions. Available at: [Link]. Accessed March 2024.

  • Ataman Kimya. PYRROLE. Available at: [Link]. Accessed March 2024.

  • Jones, D. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Available at: [Link]. Accessed March 2024.

  • University of Cambridge. (2023). Understanding chemical space for the diverse selection of building blocks for parallel medicinal chemistry. Available at: [Link]. Accessed March 2024.

  • Banaras Hindu University. CHB-401: Heterocyclic Compounds (Section B) Pyrrole. Available at: [Link]. Accessed March 2024.

  • Mote, G. D., et al. (2015). Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives. Der Pharma Chemica, 7(2), 153-159. Available at: [Link]. Accessed March 2024.

  • Wikipedia. Pyrrole. Available at: [Link]. Accessed March 2024.

  • Kumar, A., et al. (2013). Determination and validation of hydrazine content by spectrophotometric method in pharmaceutical drug substances. Der Pharma Chemica, 5(1), 239-244. Available at: [Link]. Accessed March 2024.

  • El-Gammal, O. A., et al. (2014). Synthesis, Spectroscopic Characterization, and In Vitro Antimicrobial Studies of Pyridine-2-Carboxylic Acid N′-(4-Chloro-Benzoyl)-Hydrazide and Its Co(II), Ni(II), and Cu(II) Complexes. Bioinorganic Chemistry and Applications, 2014, 892507. Available at: [Link]. Accessed March 2024.

  • ResearchGate. (2023). How to remove impurity from hydrazide. It's not going away even after washing with water and n hexane?. Available at: [Link]. Accessed March 2024.

  • Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles by the Reaction of N-Monosubstituted Hydrazones with Nitroolefins. Organic Syntheses, 85, 179. Available at: [Link]. Accessed March 2024.

  • Pesek, J. (2012). HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International, 25(s4), 14-19. Available at: [Link]. Accessed March 2024.

  • The Royal Society of Chemistry. (2011). Supplementary Material (ESI) for Organic & Biomolecular Chemistry. Available at: [Link]. Accessed March 2024.

  • CABI Digital Library. (2021). Synthesis and biological evaluation of some novel pyrrole derivatives. Available at: [Link]. Accessed March 2024.

  • Reich, H. J. (2020). NMR Spectroscopy :: 1H NMR Chemical Shifts. In Organic Chemistry Data. University of Wisconsin. Available at: [Link]. Accessed March 2024.

  • Li, Y., et al. (2011). 4-Chloro-1H-pyrrolo[2,3-d]pyrimidine. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3269. Available at: [Link]. Accessed March 2024.

Sources

Validation

spectroscopic comparison of 4-chloro-1H-pyrrole-2-carbohydrazide and unsubstituted pyrrole-2-carbohydrazide

Spectroscopic Profiling and Comparative Analysis: 4-Chloro-1H-pyrrole-2-carbohydrazide vs. Unsubstituted Pyrrole-2-carbohydrazide As a Senior Application Scientist, I frequently guide drug development teams through the s...

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Author: BenchChem Technical Support Team. Date: April 2026

Spectroscopic Profiling and Comparative Analysis: 4-Chloro-1H-pyrrole-2-carbohydrazide vs. Unsubstituted Pyrrole-2-carbohydrazide

As a Senior Application Scientist, I frequently guide drug development teams through the structural validation of functionalized heterocycles. Halogenation of the pyrrole scaffold is a cornerstone strategy in medicinal chemistry, utilized to precisely modulate lipophilicity, metabolic stability, and target binding affinity.

This guide provides an in-depth, objective comparison between 1H-pyrrole-2-carbohydrazide (the unsubstituted parent) and 4-chloro-1H-pyrrole-2-carbohydrazide . By analyzing Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Mass Spectrometry (MS) data, we will decode the exact electronic and steric impacts of C4-chlorination on the pyrrole ring and establish a self-validating framework for your analytical workflows.

Mechanistic Causality of C4-Chlorination

The introduction of a chlorine atom at the 4-position of the pyrrole ring creates a competing interplay of electronic effects. Chlorine exerts a strong electron-withdrawing inductive effect (-I) through the σ-bond framework, while simultaneously providing a weaker electron-donating resonance effect (+R) via its lone pairs into the π-system.

In the highly conjugated pyrrole ring, the -I effect dominates the overall electron density distribution. This net electron withdrawal leads to a distinct deshielding of the remaining ring protons and a marked increase in the acidity of the pyrrole N-H[1]. Understanding this causality is critical, as this electronic modulation directly dictates the spectroscopic shifts we use to validate successful functionalization.

ElectronicEffects Cl C4-Chlorination Inductive -I Inductive Effect (Electron Withdrawing) Cl->Inductive Resonance +R Resonance Effect (Electron Donating) Cl->Resonance Net Net Effect: Deshielding of NH, C3-H, and C5-H Protons Inductive->Net Dominant Resonance->Net Minor

Fig 1. Electronic effects of C4-chlorination on the pyrrole ring and resulting NMR deshielding.

Self-Validating Experimental Workflows

To ensure high-fidelity spectroscopic data, the synthesis and sample preparation must follow a rigorous protocol. The synthesis of pyrrole-2-carbohydrazides typically proceeds via the selective hydrazinolysis of an intermediate ethyl ester[2].

Step-by-Step Methodology: Synthesis & Preparation

Step 1: Esterification Dissolve 10 mmol of the starting carboxylic acid (pyrrole-2-carboxylic acid or 4-chloro-pyrrole-2-carboxylic acid) in 25 mL of absolute ethanol. Add 0.5 mL of concentrated H₂SO₄ as a catalyst. Reflux for 12 hours.

  • Causality & Validation: The acid catalyst protonates the carbonyl oxygen, making the carbon more electrophilic for ethanol attack. TLC (Hexane:EtOAc 7:3) should show complete consumption of the highly polar acid baseline spot and the appearance of a higher Rf​ ester spot.

Step 2: Hydrazinolysis Concentrate the ester in vacuo, dissolve in 15 mL of ethanol, and add 20 mmol (2.0 eq) of 80% hydrazine hydrate. Reflux for 8 hours[2].

  • Causality & Validation: Hydrazine is a potent nucleophile that displaces the ethoxy group. The reaction mixture will transition from a clear solution to a thick suspension as the less soluble carbohydrazide product precipitates out of the ethanol.

Step 3: Purification Cool the mixture to 0°C, filter the precipitate, wash with cold ethanol, and recrystallize from hot ethanol to yield the pure carbohydrazide.

Step 4: Spectroscopic Preparation

  • NMR: Dissolve 5–10 mg of the purified solid in 0.6 mL of anhydrous DMSO-d₆. Add Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) to ensure chemical shift accuracy[3].

  • FTIR: Triturate 2 mg of the analyte with 100 mg of anhydrous, IR-grade KBr. Press under 10 tons of pressure to form a translucent pellet, minimizing moisture absorption which could obscure the N-H stretch region.

Workflow A 1. Esterification (EtOH, H2SO4) B 2. Hydrazinolysis (N2H4·H2O) A->B C 3. Purification (Recrystallization) B->C D 4. Spectroscopy (NMR, IR, MS) C->D

Fig 2. Step-by-step experimental workflow for synthesizing and validating pyrrole carbohydrazides.

Comparative Spectroscopic Data Analysis

The structural differences between the unsubstituted and 4-chloro derivatives manifest distinctly across multiple spectroscopic modalities. Below is the quantitative comparison of these two compounds.

Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum provides the most granular view of the electronic environment. The unsubstituted pyrrole ring exhibits three distinct proton signals (C3, C4, C5). Upon chlorination at C4, the C4-H signal disappears, and the remaining C3-H and C5-H signals collapse into doublets with a small meta-coupling constant ( J≈1.5−2.0 Hz). Furthermore, the inductive withdrawal by chlorine deshields the pyrrole N-H proton, shifting it significantly downfield[1].

Table 1: ¹H NMR Comparative Data (DMSO-d₆, 400 MHz)

Proton Assignment1H-pyrrole-2-carbohydrazide (δ, ppm)4-chloro-1H-pyrrole-2-carbohydrazide (δ, ppm)Mechanistic Causality for Shift
Pyrrole N-H ~11.42 (br s, 1H)~11.85 (br s, 1H)Deshielded by strong -I effect of C4-Cl[1]
Carbohydrazide N-H ~9.50 (s, 1H)~9.62 (s, 1H)Minor long-range inductive deshielding
C5-H (Pyrrole) ~6.85 (m, 1H)~6.98 (d, J=1.6 Hz, 1H)Deshielded; exhibits meta-coupling to C3-H
C3-H (Pyrrole) ~6.65 (m, 1H)~6.75 (d, J=1.6 Hz, 1H)Deshielded; exhibits meta-coupling to C5-H
C4-H (Pyrrole) ~6.05 (m, 1H)N/A (Substituted)Replaced by Chlorine atom
Carbohydrazide NH₂ ~4.40 (br s, 2H)~4.45 (br s, 2H)Minimal electronic effect at this distance
Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR analysis confirms the preservation of the carbohydrazide functional group while highlighting the introduction of the halogen. The most definitive marker is the appearance of the C-Cl stretching vibration in the fingerprint region.

Table 2: FTIR Comparative Data (KBr Pellet)

Vibrational ModeUnsubstituted (cm⁻¹)4-Chloro Substituted (cm⁻¹)Diagnostic Significance
N-H Stretch 3250 - 34003230 - 3380Broadening due to altered intermolecular H-bonding
C=O Stretch (Amide I) ~1645~1658Reduced resonance donation from the pyrrole ring
C=C Ring Stretch ~1550~1535Halogen-induced ring stiffening
C-Cl Stretch N/A~1065Direct confirmation of halogenation
High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry provides definitive proof of chlorination through the characteristic isotopic signature of chlorine. Natural chlorine exists as a mixture of ³⁵Cl (75.77%) and ³⁷Cl (24.23%). Consequently, the 4-chloro derivative will display a distinct [M+H]⁺ and[M+H+2]⁺ peak cluster in a 3:1 relative abundance ratio, which is entirely absent in the unsubstituted parent compound[1].

Table 3: High-Resolution Mass Spectrometry (ESI-HRMS)

CompoundMolecular FormulaCalculated [M+H]⁺Observed [M+H]⁺Isotopic Pattern Causality
Unsubstituted C₅H₇N₃O126.0662126.0665Standard monoisotopic peak
4-Chloro C₅H₆ClN₃O160.0272160.02753:1 ratio (m/z 160.0 and 162.0) due to ³⁵Cl/³⁷Cl

Sources

Comparative

A Comparative Guide to the Catalytic Efficiency of 4-Chloro-1H-pyrrole-2-carbohydrazide in Multi-Component Reactions

Introduction: The Imperative for Efficient Catalysis in Modern Drug Discovery In the landscape of contemporary medicinal chemistry, multi-component reactions (MCRs) represent a paradigm of efficiency, atom economy, and e...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative for Efficient Catalysis in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, multi-component reactions (MCRs) represent a paradigm of efficiency, atom economy, and elegance.[1][2] These one-pot transformations, where three or more reactants converge to form a complex product containing the structural essence of each starting material, are instrumental in rapidly generating libraries of diverse molecular scaffolds.[3][4] The pyrrole nucleus, a privileged five-membered nitrogen-containing heterocycle, is a cornerstone of numerous pharmaceuticals and natural products, exhibiting a vast spectrum of biological activities including antibacterial, anti-inflammatory, and antitumor effects.[5][6] Consequently, the development of novel catalytic systems that facilitate the synthesis of complex pyrrole-containing molecules via MCRs is a field of intense research.

This guide introduces 4-chloro-1H-pyrrole-2-carbohydrazide , a promising yet underexplored candidate for organocatalysis in MCRs. While direct literature on its catalytic application is nascent, its structural features—a hydrogen-bond-donating pyrrole N-H, a nucleophilic and basic hydrazide moiety, and an electron-deficient chlorinated pyrrole ring—suggest a compelling potential for bifunctional catalysis. Herein, we provide a framework for benchmarking its catalytic efficiency against established alternatives, grounded in rigorous experimental protocols and mechanistic rationale. We will use the celebrated Hantzsch Dihydropyridine Synthesis as our model MCR, a reaction of immense pharmaceutical relevance for producing calcium channel blockers.[7][8][9]

Benchmarking Framework: The Hantzsch Dihydropyridine Synthesis

The Hantzsch reaction is a classic MCR that condenses an aldehyde, two equivalents of a β-ketoester, and a nitrogen source (typically ammonia or its equivalent) to form a 1,4-dihydropyridine (DHP) scaffold.[7] The reaction's efficiency is critically dependent on the catalyst, which is tasked with activating the substrates and facilitating the key bond-forming steps.

Experimental Protocol for Catalyst Benchmarking

To objectively assess the catalytic prowess of 4-chloro-1H-pyrrole-2-carbohydrazide, the following standardized protocol for the synthesis of a model DHP (Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate) should be employed.

Materials:

  • Benzaldehyde (1.0 mmol, 106.1 mg)

  • Ethyl acetoacetate (2.0 mmol, 260.3 mg)

  • Ammonium acetate (1.2 mmol, 92.5 mg)

  • Catalyst (4-chloro-1H-pyrrole-2-carbohydrazide or alternative) (1-20 mol%)

  • Solvent (e.g., Ethanol, water, or solvent-free) (2 mL)

Procedure:

  • To a 10 mL round-bottom flask, add the benzaldehyde, ethyl acetoacetate, ammonium acetate, and the specified loading of the catalyst.

  • Add the chosen solvent or proceed under solvent-free conditions.

  • Stir the reaction mixture at the specified temperature (e.g., room temperature, 60 °C, 80 °C).

  • Monitor the reaction progress via Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) mobile phase.

  • Upon completion, cool the mixture to room temperature and add 10 mL of cold water.

  • Collect the precipitated solid product by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum.

  • Recrystallize the crude product from ethanol to obtain the pure DHP.

  • Characterize the product by ¹H NMR, ¹³C NMR, and FT-IR spectroscopy and determine the isolated yield.[10]

Visualizing the Benchmarking Workflow

The following diagram outlines the logical flow of the catalyst screening and evaluation process.

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis & Comparison A Select Model Reaction (Hantzsch Synthesis) B Procure Reactants (Aldehyde, Ketoester, NH4OAc) A->B C Synthesize/Procure Catalysts (Target + Alternatives) B->C D Set up Parallel Reactions (Varying Catalysts, Loading, Temp.) C->D E Monitor Progress via TLC D->E F Work-up & Product Isolation E->F G Purification (Recrystallization) F->G H Characterization (NMR, IR) G->H I Calculate Isolated Yield (%) H->I J Tabulate Comparative Data (Yield, Time, Conditions) I->J K Propose Catalytic Mechanism J->K

Caption: Workflow for benchmarking catalyst performance in the Hantzsch reaction.

Comparative Analysis of Catalysts

The performance of 4-chloro-1H-pyrrole-2-carbohydrazide must be evaluated in the context of existing catalytic systems. The table below summarizes the efficiency of various catalysts for the Hantzsch synthesis, providing a benchmark for comparison.

CatalystCatalyst Loading (mol%)SolventTemperature (°C)TimeYield (%)Reference
Proposed Catalyst
4-Chloro-1H-pyrrole-2-carbohydrazide1-20 (to be optimized)Ethanol / Solvent-freeRT - 80VariableTo be determinedN/A
Lewis Acids
Ceric Ammonium Nitrate (CAN)10Solvent-freeRoom Temp.5-15 min88-95[7][11]
AlCl₃@ZnO Nanoparticles1.17 mmolSolvent-freeRoom Temp.2 h85-96[12]
FeCl₃10EthanolReflux1-2 h82-95[13]
Brønsted Acids
p-Toluenesulfonic acid (PTSA)10Aqueous Micelles (SDS)Room Temp. (Ultrasonic)30-45 min90-96[7]
Sulfonated Carbon (from rice husk)15 wt%Solvent-free10025 min92[14]
Organocatalysts
Taurine10Water802 h85-92[15]
Catalyst-Free
"On-Water"N/AWater301-3 h85-96[8]

Mechanistic Insights: A Proposed Role for 4-Chloro-1H-pyrrole-2-carbohydrazide

The classical Hantzsch mechanism proceeds through a Knoevenagel condensation to form an enone intermediate and the formation of an enamine from the second equivalent of the β-ketoester. These two fragments then undergo a Michael addition followed by cyclization and dehydration to yield the DHP core.

We hypothesize that 4-chloro-1H-pyrrole-2-carbohydrazide can act as a bifunctional organocatalyst. The hydrazide moiety can act as a Brønsted base to deprotonate the β-ketoester, facilitating both the initial Knoevenagel and enamine formation steps. Simultaneously, the N-H protons of the pyrrole and hydrazide can act as hydrogen-bond donors, activating the aldehyde's carbonyl group towards nucleophilic attack. This dual activation pathway is a hallmark of efficient organocatalysis.

Proposed Catalytic Cycle

The following diagram illustrates the proposed catalytic cycle for the Hantzsch reaction mediated by 4-chloro-1H-pyrrole-2-carbohydrazide.

G CAT Pyrrole-Hydrazide Catalyst C Activated Aldehyde (H-Bonded) CAT->C H-Bond Donation D Enolate of BKE CAT->D Proton Abstraction A Aldehyde (R-CHO) A->C B β-Ketoester (BKE) B->D G Enamine of BKE B->G + NH3 E Knoevenagel Adduct C->E D->E F Enone Intermediate E->F - H2O H Michael Adduct F->H G->H Michael Addition I Cyclized Intermediate H->I Cyclization - H2O P Dihydropyridine (Product) I->P Catalyst Regeneration P->CAT

Caption: Proposed bifunctional catalytic cycle for the Hantzsch synthesis.

Conclusion and Future Outlook

This guide establishes a comprehensive framework for evaluating the catalytic efficiency of 4-chloro-1H-pyrrole-2-carbohydrazide in the Hantzsch multi-component reaction. By benchmarking against a diverse array of established Lewis acid, Brønsted acid, and organocatalytic systems, a clear and objective assessment of its potential can be achieved.

The proposed bifunctional mechanism, leveraging both the basicity of the hydrazide and the hydrogen-bonding capacity of the pyrrole and hydrazide N-H groups, presents a compelling rationale for its potential efficacy. Should experimental data validate this hypothesis, 4-chloro-1H-pyrrole-2-carbohydrazide could emerge as a valuable, metal-free, and readily accessible organocatalyst for the synthesis of pharmaceutically relevant dihydropyridines and other heterocyclic scaffolds via MCRs. The next critical step is the systematic experimental validation outlined within this guide to translate theoretical promise into practical application.

References

  • A Critical Review on Advances in the Multicomponent Synthesis of Pyrroles. (2018). Oriental Journal of Chemistry. [Link]

  • Hantzsch pyridine synthesis - Wikipedia. (n.d.). Wikipedia. [Link]

  • Solid-Phase Synthesis of Pyrrole Derivatives through a Multicomponent Reaction Involving Lys-Containing Peptides. (2018). ACS Combinatorial Science. [Link]

  • Multi-component synthesis and invitro biological assessment of novel pyrrole derivatives and pyrano[2,3-c]pyrazole derivatives using Co3O4 nanoparticles as recyclable nanocatalyst. (2024). Frontiers in Chemistry. [Link]

  • Ti-Catalyzed Multicomponent Synthesis of Pyrroles Using Allene Coupling Partners. (n.d.). PMC. [Link]

  • A Review: Alternative Methods of Preparing 1, 4- Dihydropyridine Derivatives by Hantzsch Reaction. (n.d.). Banaras Hindu University. [Link]

  • “On-Water” Catalyst-Free Ecofriendly Synthesis of the Hantzsch Dihydropyridines. (n.d.). PMC. [Link]

  • Solid-Phase Synthesis of Pyrrole Derivatives through a Multicomponent Reaction Involving Lys-Containing Peptides. (2018). PubMed. [Link]

  • Passerini reaction - Grokipedia. (n.d.). Grokipedia. [Link]

  • The Catalytic Enantioselective Ugi Four-Component Reactions. (n.d.). PMC. [Link]

  • AlCl3@ZnO nanostructured material: an efficient green catalyst for the one-pot solvent-free synthesis of 1,4-dihydropyridines. (2023). RSC Publishing. [Link]

  • Revisiting the Passerini Reaction Mechanism: Existence of the Nitrilium, Organocatalysis of Its Formation, and Solvent Effect. (2015). The Journal of Organic Chemistry. [Link]

  • An Efficient Passerini Tetrazole Reaction (PT-3CR). (n.d.). PMC - NIH. [Link]

  • The 100 facets of the Passerini reaction. (n.d.). PMC. [Link]

  • Three Component Asymmetric Catalytic Ugi Reaction – Concinnity from Diversity via Substrate Mediated Catalyst Assembly. (2015). PMC. [Link]

  • Catalytic Approaches to Multicomponent Reactions: A Critical Review and Perspectives on the Roles of Catalysis. (2021). MDPI. [Link]

  • Enantioselective Catalytic Hantzsch Dihydropyridine Synthesis. (2023). ACS Catalysis. [Link]

  • Still Unconquered: Enantioselective Passerini and Ugi Multicomponent Reactions. (2018). Accounts of Chemical Research. [Link]

  • Ugi's amine based coordination polymers as synergistic catalysts for the electrocatalytic reduction of carbon dioxide. (n.d.). Dalton Transactions (RSC Publishing). [Link]

  • Catalytic Three-Component One-Pot Reaction of Hydrazones, Dihaloarenes, and Amines. (2012). Organic Letters. [Link]

  • Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives. (n.d.). Der Pharma Chemica. [Link]

  • development of cyclic hydrazine and hydrazide type organocatalyst↓mechanistic aspects of. (n.d.). SciSpace. [Link]

  • Revolutionizing the Biginelli Reaction: Nanomaterials as Efficient Heterogeneous Catalysts. (2025). IntechOpen. [Link]

  • Sulfonated carbons from agro-industrial residues: simple and efficient catalysts for the Biginelli reaction. (n.d.). New Journal of Chemistry (RSC Publishing). [Link]

  • Ugi Four-Component Reactions Using Alternative Reactants. (2023). MDPI. [Link]

  • Catalysts and conditions for Biginelli reaction. (n.d.). ResearchGate. [Link]

  • Synthesis, Cytotoxicity and Antiproliferative Effect of New Pyrrole Hydrazones. (2024). PMC. [Link]

  • Recent progress in metal assisted multicomponent reactions in organic synthesis. (n.d.). PMC. [Link]

  • Cu-Catalyzed Multicomponent Reaction of Arylhydrazines with β-Ketoesters and TBN: One-Pot Access to N2-Aryl 1,2,3-Triazole-1-Oxides. (2024). The Journal of Organic Chemistry. [Link]

  • Synthesis of Biginelli reaction products using a heterogeneous catalyst and their characterization. (n.d.). Jetir.Org. [Link]

  • Synthesis and biological evaluation of some novel pyrrole derivatives. (n.d.). CABI Digital Library. [Link]

  • US6441194B1 - Synthesis of 4-substituted pyrrole-2-carbaldehyde compounds. (n.d.).
  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (2022). MDPI. [Link]

  • Multicomponent reactions for the synthesis of pyrroles. (n.d.). ResearchGate. [Link]

  • Multicomponent reactions driving the discovery and optimization of agents targeting central nervous system pathologies. (2024). Beilstein Journals. [Link]

Sources

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